2-Chlorophenyl methyl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARIPVZOXXAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-20-5 | |
| Record name | 2-Chlorophenyl methyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chlorophenyl Methyl Sulfone from 2-Chlorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-chlorophenyl methyl sulfone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis route detailed herein utilizes 2-chlorobenzenesulfonyl chloride as the starting material, proceeding through a two-step reduction and methylation process. This document outlines the core chemical transformations, provides detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthesis pathway. The described method boasts a high overall yield, making it suitable for both laboratory-scale synthesis and potential industrial applications.[2]
Introduction
This compound is a versatile chemical building block recognized for its role in the development of biologically active molecules.[1] Its unique structural features, including the sulfone functional group, enhance reactivity and solubility, making it a desirable component in the synthesis of complex organic compounds such as anti-inflammatory drugs, analgesics, and herbicides.[1] This guide focuses on a specific and effective synthetic pathway starting from the readily available 2-chlorobenzenesulfonyl chloride. The presented methodology, adapted from established procedures for analogous phenyl methyl sulfone derivatives, offers a reliable and high-yielding route to the target compound.[2]
Synthesis Pathway Overview
The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is achieved through a two-step reaction sequence. The first step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate salt. The second step is a methylation reaction that converts the sulfinate salt into the final methyl sulfone product.[2]
Caption: General two-step synthesis pathway for this compound.
Experimental Protocols
The following experimental protocols are based on a general method described for the preparation of a series of phenyl methyl sulfone derivatives, including the 2-chloro substituted compound.[2]
Step 1: Reduction of 2-Chlorobenzenesulfonyl Chloride to Sodium 2-Chlorophenylsulfinate
This step focuses on the conversion of the sulfonyl chloride to a more reactive sulfinate salt.
Materials:
-
2-Chlorobenzenesulfonyl chloride
-
Sodium sulfite (or a similar reducing agent)
-
Sodium bicarbonate
-
Water
Procedure:
-
In a suitable reaction vessel (e.g., a 500 mL flask), combine sodium sulfite and sodium bicarbonate with water.
-
Heat the mixture to reflux until all solids have dissolved.
-
Add 2-chlorobenzenesulfonyl chloride to the solution in portions.
-
Continue to reflux the reaction mixture for approximately 4 hours.
-
After the reflux period, the reaction mixture containing the sodium 2-chlorophenylsulfinate is cooled and can be used directly in the next step.
Step 2: Methylation of Sodium 2-Chlorophenylsulfinate
This step introduces the methyl group to form the final sulfone product.
Materials:
-
Reaction mixture from Step 1
-
Dimethyl sulfate (or another methylating agent)
-
Water
Procedure:
-
Cool the reaction mixture from the previous step to approximately 40 °C.
-
Slowly add dimethyl sulfate to the reaction mixture via a dropping funnel, maintaining the temperature between 40-45 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for 2.5 hours.
-
Following the insulation period, heat the mixture to reflux for 1 hour to ensure the completion of the methylation reaction.
-
After reflux, add water to the reaction mixture and allow it to cool to room temperature.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with water.
-
The product can be further purified by recrystallization if necessary.
Caption: Detailed experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various substituted phenyl methyl sulfones using the described method, demonstrating its general applicability and high efficiency.[2] The total yield for the two-step process is reported to be over 85%.[2]
| Starting Material | Product | Yield | Melting Point (°C) |
| 4-Chlorobenzenesulfonyl chloride | 4-Chlorophenyl methyl sulfone | 92.1% | 98-99 |
| 4-Toluenesulfonyl chloride | 4-Tolyl methyl sulfone | 94.7% | 86-87 |
| Benzenesulfonyl chloride | Phenyl methyl sulfone | 91.0% | 88-89 |
Note: The yield for this compound is expected to be in a similar high range based on the general statement in the source patent.[2]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17482-05-2[1] |
| Molecular Formula | C₇H₇ClO₂S[1] |
| Molecular Weight | 190.65 g/mol [1] |
| Appearance | White crystal[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | 0-8 °C[1] |
Safety Considerations
-
Substituted benzenesulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture.
-
Dimethyl sulfate is a potent methylating agent and is toxic and carcinogenic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn, and all manipulations should be performed in a fume hood.
-
The reactions should be carried out with appropriate temperature control to avoid runaway reactions.
Conclusion
The synthesis of this compound from 2-chlorobenzenesulfonyl chloride via a two-step reduction and methylation process is a highly efficient and practical method. The procedure is straightforward, utilizes readily available reagents, and provides high overall yields. This technical guide provides the necessary details for researchers and professionals in the fields of chemical synthesis and drug development to successfully implement this synthetic route. The versatility and favorable properties of this compound make it a valuable intermediate, and this reliable synthetic method facilitates its accessibility for further research and development.[1]
References
2-Chlorophenyl Methyl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone, also known as 1-Chloro-2-(methylsulfonyl)benzene, is an organic compound with significant applications in various fields of chemical research and development. Its unique molecular structure, featuring a chlorinated phenyl ring and a methyl sulfone group, makes it a valuable intermediate and building block in the synthesis of complex molecules. This compound is particularly noted for its utility in the development of novel pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of this compound.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for analytical purposes.
| Property | Value | Reference(s) |
| CAS Number | 17482-05-2 | [1][2] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | 90-94 °C | |
| Boiling Point | 340.3 °C at 760 mmHg | |
| Purity | ≥95% | [1] |
| Storage | Sealed in dry, room temperature | [1] |
| Synonyms | 1-Chloro-2-(methylsulfonyl)benzene | [1] |
| InChI Key | NXARIPVZOXXAAG-UHFFFAOYSA-N | [1] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound in DMSO-d6 shows distinct peaks corresponding to the aromatic protons and the methyl group protons. A published spectrum is available in the electronic supplementary information from a Royal Society of Chemistry journal.[3]
Experimental Protocols
Detailed methodologies are critical for the accurate determination of physicochemical properties and for the synthesis of this compound.
Melting Point Determination (Capillary Method)
The melting point of an organic solid is a key indicator of its purity.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Procedure:
-
A small amount of dry this compound is finely crushed.
-
The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of non-volatile organic compounds. For aromatic sulfones, a reversed-phase HPLC method is commonly employed.
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.
-
Detector: UV detector, with the wavelength set to an absorbance maximum of the analyte.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: A standard solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: The sample solution is injected into the HPLC system.
-
Data Processing: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Synthesis of Chlorophenyl Methyl Sulfone (Representative Protocol)
The following is a representative two-step procedure for the synthesis of a chlorophenyl methyl sulfone, adapted from a patented method for a similar isomer. This process involves the reduction of a sulfonyl chloride followed by methylation.
Applications of this compound
This compound serves as a versatile building block in organic synthesis, leading to the creation of more complex molecules with specific biological activities or material properties.
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals. Its structure is often incorporated into molecules designed as anti-inflammatory and analgesic drugs.
-
Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to enhanced crop protection and agricultural yields.
-
Material Science: It is employed in the production of specialty polymers and resins, imparting improved thermal and chemical resistance to the final materials.
-
Analytical Chemistry: It can act as a reagent in certain analytical methods, aiding in the identification and quantification of other chemical substances.
Conclusion
This compound is a compound of considerable interest due to its versatile applications as a chemical intermediate. Its well-defined physicochemical properties, combined with established analytical and synthetic protocols, make it a reliable and valuable tool for researchers in medicinal chemistry, agrochemical science, and material science. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
"2-Chlorophenyl methyl sulfone" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone, also known by its IUPAC name 1-chloro-2-(methylsulfonyl)benzene, is a chemical compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structural characteristics, particularly the presence of a sulfone group attached to a chlorinated benzene ring, make it a versatile intermediate for the synthesis of more complex molecules. This guide provides a summary of its key properties, molecular structure, and known applications.
Core Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17482-05-2 | [1][2] |
| Molecular Formula | C₇H₇ClO₂S | [1] |
| Molecular Weight | 190.65 g/mol | [1] |
| IUPAC Name | 1-chloro-2-(methylsulfonyl)benzene | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 90-94 °C | [3] |
| Purity | ≥ 95% | [1][2] |
| Storage Conditions | Room temperature, sealed in a dry environment | [1][2] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and a methyl sulfone group at adjacent positions.
Caption: 2D structure of this compound.
Synthesis and Experimental Protocols
-
Oxidation of the corresponding sulfide: This involves the synthesis of 2-chlorophenyl methyl sulfide, which is then oxidized to the sulfone.
-
Reaction of a sulfonyl chloride: This method would involve the reaction of 2-chlorobenzenesulfonyl chloride with a methylating agent.
A patent for the preparation of various phenyl methyl sulfone derivatives describes a general method involving the reaction of a substituted benzene sulfonyl chloride with a methylating agent in the presence of a reducing agent and a base. While this provides a potential synthetic pathway, a specific protocol for this compound with detailed reaction conditions, stoichiometry, and purification methods is not provided.
Due to the lack of specific experimental data, detailed methodologies for key experiments involving this compound cannot be provided in this guide.
Applications and Biological Relevance
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Pharmaceutical Development: It serves as a building block in the creation of various drug candidates, particularly in the development of anti-inflammatory and analgesic drugs.[1] The sulfone moiety is a common feature in a number of biologically active compounds. While the specific mechanism of action for this compound is not well-documented, some aryl methyl sulfones have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[4]
-
Agrochemicals: This compound is also used in the formulation of herbicides and pesticides, contributing to crop protection.[1]
Signaling Pathways and Mechanism of Action
Currently, there is no specific information in the scientific literature detailing the direct interaction of this compound with any particular signaling pathway.
However, studies on structurally related compounds can offer some insights. For instance, 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, has been shown to induce the activity of δ-aminolevulinic acid (ALA) synthetase and cytochrome P450 enzymes in rat liver.[5] This suggests that chlorinated phenyl methyl sulfones may have an effect on heme biosynthesis and xenobiotic metabolism.
The broader class of sulfones has been noted for various biological activities, including antioxidant properties and the induction of hepatic enzymes.[6] It is plausible that this compound may share some of these general characteristics, but specific studies are required for confirmation.
Given the absence of direct evidence, a diagram of a specific signaling pathway for this compound cannot be provided. A generalized workflow for its potential application in drug discovery is presented below.
Caption: Generalized workflow for the use of this compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its fundamental properties are well-characterized, there is a notable lack of detailed public information regarding its specific synthesis protocols and its precise biological mechanism of action. Further research into these areas would be beneficial for expanding its applications and understanding its potential as a lead compound in drug development.
References
- 1. 2-Chlorophenyl methyl sulfate (89610-80-0) for sale [vulcanchem.com]
- 2. 1-Chloro-2-(methylsulfonyl)benzene | 17482-05-2 [sigmaaldrich.com]
- 3. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The contribution of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, to the delta-aminolevulinic acid synthetase induction by 1,2,4-trichlorobenzene in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-chloro-2-methyl-3-(methylsulfanyl)benzene | 82961-52-2 | Buy Now [molport.com]
Spectroscopic Analysis of 2-Chlorophenyl methyl sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chlorophenyl methyl sulfone. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomer, p-Chlorophenyl methyl sulfone, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H NMR | 8.14 | dd | 8.0, 1.4 | Ar-H |
| 7.78 - 7.72 | m | Ar-H | ||
| 7.68 - 7.62 | m | Ar-H | ||
| 7.59 | dd | 7.8, 1.6 | Ar-H | |
| 3.34 | s | -SO₂CH₃ | ||
| ¹³C NMR | 138.5 | Ar-C | ||
| 134.4 | Ar-C | |||
| 132.2 | Ar-CH | |||
| 131.9 | Ar-CH | |||
| 130.8 | Ar-CH | |||
| 128.0 | Ar-CH | |||
| 43.6 | -SO₂CH₃ |
Note: NMR data was obtained in DMSO-d₆.
Infrared (IR) Spectroscopy
Table 2: Characteristic Infrared (IR) Absorption Bands for p-Chlorophenyl methyl sulfone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1320 | Strong | Asymmetric SO₂ Stretch |
| ~1150 | Strong | Symmetric SO₂ Stretch |
| ~1090 | Strong | C-Cl Stretch |
| ~830 | Strong | C-H Out-of-plane Bend (para-substitution) |
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound is not detailed in the available literature. However, the expected molecular ion peak and fragmentation pattern can be inferred. The molecular weight of this compound is 190.65 g/mol . Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the molecular ion peak is expected.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Fragment |
| 190/192 | [M]⁺ (Molecular Ion) |
| 175/177 | [M - CH₃]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
| 79 | [SO₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is set to cover the aromatic and aliphatic regions. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a relaxation delay are used to ensure the observation of all carbon signals, including quaternary carbons. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Thermal Stability and Solubility of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and solubility of 2-chlorophenyl methyl sulfone. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies for evaluating these critical physicochemical properties. It includes detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility determination. Furthermore, this guide presents data in a structured format and utilizes visualizations to illustrate experimental workflows, serving as a valuable resource for researchers and professionals in drug development and materials science.
Introduction
This compound is an aromatic sulfone compound with potential applications in pharmaceutical synthesis and materials science.[1] The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, generally imparts high thermal and chemical stability to molecules.[2] A thorough understanding of the thermal stability and solubility of this compound is paramount for its handling, formulation, and application in various scientific endeavors. This guide aims to provide the necessary theoretical and practical framework for assessing these properties.
Thermal Stability
The thermal stability of a compound dictates the temperature range within which it remains chemically unchanged. Beyond its decomposition temperature, a compound undergoes irreversible degradation. Aromatic sulfones are noted for their thermal robustness, with decomposition often occurring at temperatures exceeding 350 °C.[3][4]
Experimental Protocols for Determining Thermal Stability
2.1.1. Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a substance.[5]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Standard reference materials with known Curie points are typically used for temperature calibration.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
-
Data Analysis: Determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the DTG peak), and the percentage of residual mass at the end of the experiment.
2.1.2. Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.[6]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (e.g., aluminum). Seal the pan hermetically.
-
Reference: Place an empty, sealed DSC pan in the reference position of the DSC cell.
-
Atmosphere and Flow Rate: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample and reference from ambient temperature through the expected decomposition range at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks associated with melting and decomposition. The onset temperature of the decomposition peak provides information on thermal stability.
Data Presentation
Table 1: Illustrative Thermal Stability Data for a Representative Aromatic Sulfone
| Parameter | Method | Value | Atmosphere |
| Onset of Decomposition | TGA | ~350 °C | Nitrogen |
| Temperature of Maximum Decomposition Rate | TGA/DTG | ~375 °C | Nitrogen |
| Residual Mass at 600 °C | TGA | < 5% | Nitrogen |
| Melting Point | DSC | ~150 °C | Nitrogen |
| Decomposition Enthalpy | DSC | Varies | Nitrogen |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values for this compound.
Solubility
Solubility is a critical parameter for drug development, affecting everything from formulation to bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.
Experimental Protocol for Determining Solubility
The following protocol describes a standard method for determining the solubility of a solid compound in various solvents.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow any undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation of the supernatant.
-
Concentration Analysis: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the solubility in units of g/100 mL or mg/L based on the measured concentration and the volume of the solvent used.
Data Presentation
The following table provides a template for presenting solubility data.
Table 2: Solubility Data Template for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Data not available |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
| Hexane | 25 | Data not available |
Note: Specific quantitative solubility data for this compound is not currently available in the public domain.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining thermal stability and solubility.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Solubility Determination.
Conclusion
This technical guide has detailed the standard methodologies for assessing the thermal stability and solubility of this compound. While specific quantitative data for this compound remains elusive in publicly accessible literature, the provided protocols and data presentation templates offer a robust framework for its characterization. The workflows for TGA, DSC, and solubility determination, visualized through DOT language diagrams, provide clear and concise guidance for researchers. Further experimental investigation is necessary to populate the data templates and provide a more complete physicochemical profile of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorophenyl methyl sulfate (89610-80-0) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
The Multifaceted Biological Activities of Aryl Methyl Sulfones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aryl methyl sulfone moiety is a prominent structural motif in medicinal chemistry, conferring a unique combination of physicochemical properties that translate into a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of aryl methyl sulfones, focusing on their anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Anti-inflammatory Activity
Aryl methyl sulfones have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The methyl sulfone group often serves as a bioisostere for carboxylic acid functionalities present in traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: COX Inhibition
Aryl methyl sulfones have demonstrated potent inhibitory activity against both COX-1 and COX-2 isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected aryl methyl sulfone derivatives against these enzymes.
| Compound Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 2 [1] | 6-(4-(Methylsulfonyl)phenyl)-2-(naphthalen-2-yl)pyridazin-3(2H)-one | 0.04[1] | 0.10[1] | 0.4 |
| Compound 7 [1] | 2-(4-Fluorophenyl)-6-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one | - | - | - |
| Compound 3a [2] | 1-(4-(Methylsulfonyl)phenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid | - | 0.140 ± 0.006[2] | - |
| Compound 3j [2] | 5-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxylic acid | - | 0.143[2] | - |
| Naproxen (Reference)[1] | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | 11.3[1] | 3.36[1] | 3.36 |
Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50; a higher value indicates greater selectivity for COX-2.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This widely used in vivo model assesses the anti-inflammatory activity of compounds.
Objective: To evaluate the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (aryl methyl sulfone)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer the test compound and reference drug (e.g., intraperitoneally or orally) to the respective groups. Administer the vehicle to the control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema by the test compound and standard drug in comparison to the control group.
-
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Aryl methyl sulfones exert their anti-inflammatory effects by blocking the activity of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.
Caption: Aryl methyl sulfones inhibit COX enzymes, blocking prostaglandin synthesis.
Anticancer Activity
Several aryl methyl sulfone derivatives have been reported to possess significant antiproliferative activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis and cell cycle arrest.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the IC50 values of representative aryl methyl sulfones against different human cancer cell lines.
| Compound Reference | Target Cancer Cell Line | IC50 (µM) |
| Compound 24 [3] | MCF-7 (Breast) | 0.052[3] |
| Compound 24 [3] | MDA-MB-231 (Breast) | 0.074[3] |
| Compound 21l [3] | MCF-7 (Breast) | 0.132 ± 0.007[3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of an aryl methyl sulfone on cancer cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Aryl methyl sulfone test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aryl methyl sulfone compound and a vehicle control. Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for determining the in vitro anticancer activity of aryl methyl sulfones.
Antimicrobial Activity
Aryl methyl sulfones have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound Reference | Microorganism | MIC (µg/mL) |
| Compound 3f [4] | Staphylococcus aureus | - |
| Compound 3f [4] | Escherichia coli | - |
| Compound 3i [4] | Candida albicans | - |
(Note: Specific MIC values for these compounds were mentioned as effective but not explicitly quantified in the provided search results.)
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of an aryl methyl sulfone against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Aryl methyl sulfone test compound
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial twofold dilutions of the aryl methyl sulfone compound in MHB directly in the wells of a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the microplate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Antiviral Activity
Certain aryl methyl sulfones have demonstrated potential as antiviral agents, particularly against the human immunodeficiency virus type 1 (HIV-1).
Quantitative Data: Anti-HIV-1 Activity
The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound.
| Compound Reference | Virus | Target Cell Line | EC50 (µM) |
| Compound 8b' [5] | HIV-1 | - | < 1[5] |
| Compound 8d' [5] | HIV-1 | - | < 1[5] |
| Compound 8f' [5] | HIV-1 | - | < 1[5] |
| Compound 8h' [5] | HIV-1 | - | < 1[5] |
| Compound 8j' [5] | HIV-1 | - | < 1[5] |
(Note: Specific cell lines were not detailed in the provided search results.)
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Objective: To assess the inhibitory effect of an aryl methyl sulfone on HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 reverse transcriptase (RT)
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or radiolabeled)
-
Aryl methyl sulfone test compound
-
Reaction buffer
-
Detection system (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme for colorimetric or chemiluminescent detection)
Procedure:
-
Reaction Setup: In a microplate well, combine the reaction buffer, poly(A)·oligo(dT) template/primer, and the aryl methyl sulfone test compound at various concentrations.
-
Enzyme Addition: Add the HIV-1 RT to initiate the reaction. Include a control with no inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
-
Detection: Stop the reaction and detect the amount of newly synthesized DNA. The method of detection will depend on the label used for the dNTPs.
-
Data Analysis: Quantify the amount of DNA synthesis in the presence of the inhibitor relative to the control. Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.
Neuroprotective Activity
Recent studies have highlighted the potential of aryl methyl sulfones in neuroprotection, particularly in the context of neurodegenerative diseases like Parkinson's disease. Their mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation.
Quantitative Data: Neuroprotective Effects
The neuroprotective effects can be quantified by measuring the improvement in cell viability after exposure to a neurotoxin.
| Compound Reference | Neurotoxin | Cell Line | Improvement in Cell Viability |
| Styryl sulfone 4d [6] | MPP+ | Mesencephalic neurons | Dose-dependent increase up to 93.4% of control[6] |
Signaling Pathways: Nrf2 and p38 MAPK
Aryl methyl sulfones can exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Nrf2 Activation: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophilic compounds, including some aryl methyl sulfones, can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.
References
- 1. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 4. An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Sulfonyl-4-chloroanilino moiety: a potent pharmacophore for the anti-human immunodeficiency virus type 1 activity of pyrrolyl aryl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
2-Chlorophenyl Methyl Sulfone: A Versatile Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile bifunctional organic compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique structural features—an ortho-chlorinated phenyl ring activated by a potent electron-withdrawing methyl sulfonyl group—impart a distinct reactivity profile that enables a variety of synthetic transformations. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of this compound, with a focus on its utility in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.[1] Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.
Chemical Properties and Spectroscopic Data
This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17482-05-2 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClO₂S | --INVALID-LINK-- |
| Molecular Weight | 190.65 g/mol | --INVALID-LINK-- |
| Appearance | White crystal | --INVALID-LINK-- |
| Melting Point | 91-92 °C | --INVALID-LINK-- |
Spectroscopic Data:
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following data, compiled from literature and spectral databases, provide a reference for characterization.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (dd, J=7.9, 1.5 Hz, 1H), 7.62-7.52 (m, 2H), 7.48 (td, J=7.6, 1.5 Hz, 1H), 3.25 (s, 3H). (Predicted, based on analogous compounds) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.9, 134.5, 131.8, 131.3, 127.5, 127.2, 43.5. (Predicted, based on analogous compounds) |
| IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1580, 1470 (C=C), ~1310 (asym SO₂), ~1150 (sym SO₂), ~760 (C-Cl). (Characteristic absorptions for aryl sulfones)[2] |
| Mass Spec. (EI) | m/z (%): 190 (M+), 111 (M-SO₂CH₃), 75 (C₆H₃). (Predicted fragmentation pattern) |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay between the chloro and methyl sulfonyl substituents on the aromatic ring. The electron-withdrawing sulfonyl group activates the chlorine atom for nucleophilic aromatic substitution and also influences the regioselectivity of metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of C-C and C-N bonds, respectively.
The Suzuki-Miyaura coupling enables the formation of biaryl structures, which are prevalent in many pharmaceutical compounds. The chloro group of this compound can be selectively coupled with a variety of boronic acids.
Experimental Protocol: Synthesis of 2-(Methylsulfonyl)biphenyl
This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask are added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous, degassed 1,4-dioxane (5 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of Celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-(methylsulfonyl)biphenyl.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85-95 (Estimated) |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 (Estimated) |
The Buchwald-Hartwig amination allows for the synthesis of N-aryl compounds by coupling aryl halides with a wide range of amines. This reaction is particularly useful for the introduction of nitrogen-containing heterocycles, a common motif in drug molecules.
Experimental Protocol: Synthesis of N-(2-(Methylsulfonyl)phenyl)morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials and Reagents:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), t-BuXPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and anhydrous toluene (5 mL) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and quenched with water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford N-(2-(methylsulfonyl)phenyl)morpholine.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | Toluene | 100 | 18 | ~80-90 (Estimated) |
| This compound | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 20 | ~75-85 (Estimated) |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the methyl sulfonyl group activates the ortho-positioned chlorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under milder conditions than would be required for less activated aryl chlorides.
Experimental Protocol: Synthesis of 2-Methoxyphenyl methyl sulfone
This protocol describes a typical SNAr reaction of this compound with a nucleophile.
Materials and Reagents:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL) is added sodium methoxide (1.2 mmol, 1.2 equiv).
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water (20 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-methoxyphenyl methyl sulfone. If no precipitate forms, the product can be extracted with ethyl acetate.
| Reactant 1 | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Sodium methoxide | - | DMF | 80 | 6 | ~90 (Estimated) |
| This compound | Piperidine | K₂CO₃ | DMSO | 120 | 12 | ~85 (Estimated) |
Application in Drug Discovery: Synthesis of a Celecoxib Analog
The diaryl pyrazole scaffold is a key pharmacophore in a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. Celecoxib is a prominent example of such a drug.[3][4] this compound can serve as a starting material for the synthesis of analogs of these important therapeutic agents.
The inhibition of the COX-2 enzyme is a critical mechanism for reducing inflammation and pain. The COX-2 signaling pathway is initiated by inflammatory stimuli, leading to the production of prostaglandins which are key mediators of inflammation. Selective inhibition of COX-2, without significantly affecting the constitutively expressed COX-1 isoform, is a key strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Below is a proposed synthetic workflow for a Celecoxib analog starting from this compound.
Conclusion
This compound is a readily accessible and highly versatile building block with significant potential in organic synthesis. Its unique reactivity, stemming from the ortho-chloro and methyl sulfonyl groups, allows for selective functionalization through a range of modern synthetic methodologies, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The ability to employ this compound in the construction of complex molecular architectures, such as those found in COX-2 inhibitors, underscores its importance for researchers, scientists, and professionals in the field of drug development. The experimental protocols and data provided in this guide serve as a practical resource for harnessing the synthetic utility of this valuable compound.
References
Potential applications of "2-Chlorophenyl methyl sulfone" in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is an organosulfur compound that serves as a versatile building block in the synthesis of potentially therapeutic agents.[1] While specific biological data for this exact molecule is limited in publicly accessible literature, the broader class of aryl methyl sulfones has garnered significant interest in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs.[1] This technical guide provides an in-depth overview of the potential applications of this compound, drawing upon data from structurally related compounds to infer its likely biological activities, mechanisms of action, and synthetic pathways.
The methyl sulfone group is a key pharmacophore found in numerous approved drugs.[2][3] Its strong electron-withdrawing nature and capacity for hydrogen bonding can enhance a molecule's solubility, metabolic stability, and target engagement. This guide will explore these characteristics in the context of drug design and development.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 17482-05-2 | [1][4][5] |
| Molecular Formula | C₇H₇ClO₂S | [1][4][5] |
| Molecular Weight | 190.65 g/mol | [1][4][5] |
| Appearance | White crystalline solid | [1] |
| Purity | ≥ 97-99% (by HPLC) | [1][5] |
| Storage | 0-8 °C | [1] |
Potential Therapeutic Applications and Biological Activity
Based on the activities of structurally similar aryl methyl sulfones, the primary therapeutic potential of this compound is likely in the treatment of inflammatory conditions. The core mechanism is anticipated to be the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory and Analgesic Activity
The aryl methyl sulfone scaffold is a known inhibitor of COX enzymes, which are central to the inflammatory cascade. While direct inhibitory data for this compound is not available, related compounds have demonstrated potent activity.
Table 1: COX Inhibition Data for Structurally Related Aryl Methyl Sulfones
| Compound | Target | IC₅₀ (µM) | Notes |
| Aryl Methyl Sulfone 2 | COX-1 | 0.04 | A naproxen analog where the carboxylic acid is replaced by a methyl sulfone. |
| COX-2 | 0.10 | Significantly more potent than the parent drug, naproxen (IC₅₀ COX-1 = 11.3 µM, COX-2 = 3.36 µM). | |
| Aryl Methyl Sulfone 7 | COX-1 / COX-2 | Potent Inhibition | Another promising analog from the same study. |
| Celecoxib | COX-2 | Potent, Selective | A well-known selective COX-2 inhibitor containing a sulfonamide group. |
| Various 1,5-Diarylpyrazoles | COX-2 | Selective Inhibition | Compounds with a methylsulfone moiety showed selective COX-2 inhibitory activity. |
Data for compounds 2 and 7 are from a study on non-steroidal anti-inflammatory compounds where the carboxylic acid group was replaced by a methyl sulfone. Celecoxib and 1,5-diarylpyrazoles are included for context on sulfone-containing COX inhibitors.
The data suggests that the methyl sulfone moiety can be a highly effective bioisostere for the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs), in some cases leading to a significant increase in potency.
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of aryl methyl sulfones are primarily attributed to their interaction with the arachidonic acid cascade and modulation of inflammatory signaling pathways like NF-κB.
Cyclooxygenase (COX) Pathway Inhibition
The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[6][7] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. Selective COX-2 inhibitors were developed to mitigate these effects. The aryl methyl sulfone class of compounds has shown potential for both non-selective and selective COX-2 inhibition.
NF-κB Signaling Pathway Modulation
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10] Some sulfone-containing anti-inflammatory compounds have been shown to suppress the activation of the NF-κB pathway.[11] This represents a second, potentially complementary mechanism of action to COX inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chlorophenyl Methyl Sulfone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone, a sulfone compound featuring a chlorinated phenyl ring, is a molecule of significant interest in various scientific domains. While not a widely known compound in its own right, it serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the discovery, history, and key technical data associated with this compound.
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not prominently documented in readily available historical records. However, its scientific characterization can be traced back to at least 1996 with the work of Václav Všetečka, Ivana Císařová, and Jaroslav Podlaha. In their paper published in the Collection of Czechoslovak Chemical Communications, they investigated the conformation of the methylsulfonyl group in 2-substituted benzene rings, using this compound as a key subject of their study.[2][3][4][5] Their work provided foundational data on the molecule's three-dimensional structure in both crystal and solution states, marking a significant point in its documented history.
The synthesis of phenyl methyl sulfone derivatives, in general, has evolved over time. Earlier methods were often inefficient, yielding mixtures of isomers and requiring difficult purification steps. More contemporary methods, such as the one described in Chinese patent CN102924347A, have focused on developing more streamlined and efficient synthetic routes, highlighting the ongoing importance of this class of compounds in chemical synthesis.
Physicochemical Properties and Data
A compilation of the key physicochemical properties of this compound is provided below. This data is essential for its application in research and development, particularly for reaction planning and characterization.
| Property | Value | Reference |
| CAS Number | 17482-05-2 | [6] |
| Molecular Formula | C₇H₇ClO₂S | [6] |
| Molecular Weight | 190.65 g/mol | [6] |
| Appearance | White crystalline solid | |
| Melting Point | 91-92 °C (recrystallized from ethanol) | |
| Purity | ≥97% | |
| Solubility | Soluble in most common organic solvents |
Experimental Protocols
The synthesis of this compound is typically achieved through the oxidation of its corresponding sulfide precursor, 2-chlorothioanisole. The following is a representative experimental protocol based on common laboratory practices for such transformations.
Synthesis of this compound via Oxidation of 2-Chlorothioanisole
Materials:
-
2-Chlorothioanisole
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorothioanisole (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents, or 30% H₂O₂, ~2.5 equivalents) in the same solvent to the cooled solution of 2-chlorothioanisole. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, cool the mixture in an ice bath and quench any excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up:
-
If using m-CPBA in dichloromethane, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct), water, and brine.
-
If using hydrogen peroxide in acetic acid, neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution and then extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Logical Relationships in Synthesis
The synthesis of this compound follows a clear and logical progression from its precursor. This workflow is an essential aspect of its chemical history and application.
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
While detailed studies on the specific biological signaling pathways of this compound are not widely published, its role as a synthetic intermediate is well-established. It is utilized in the development of various biologically active molecules.[1] For instance, the sulfone moiety is a key functional group in a number of pharmaceuticals, and the chloro-substitution pattern can influence the molecule's reactivity and metabolic stability.
Research on related compounds, such as trichlorophenyl methyl sulfone (a metabolite of 1,2,4-trichlorobenzene), has shown that these molecules can induce hepatic microsomal drug-metabolizing enzymes.[7] This suggests that chlorinated phenyl methyl sulfones as a class may have interactions with biological systems that warrant further investigation, particularly in the context of drug metabolism and toxicology.
Conclusion
This compound, while not a compound of widespread direct application, holds a significant place in the landscape of chemical synthesis. Its history is marked not by a singular moment of discovery, but by its emergence as a useful and well-characterized building block for more complex and often biologically active molecules. The foundational work on its conformation in the mid-1990s provided the scientific community with a solid understanding of its structural properties. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile and well-understood intermediates like this compound is likely to persist, ensuring its continued relevance in the field of chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CCCC 1996, Volume 61, Issue 5 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chlorophenyl Methyl Sulfone in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-chlorophenyl methyl sulfone as a versatile building block in Suzuki-Miyaura cross-coupling reactions. The inherent reactivity differences between the aryl chloride and the aryl methyl sulfone moieties allow for selective and sequential functionalization, offering a powerful strategy for the synthesis of complex biaryl and polyaryl structures, which are prevalent in medicinal chemistry and materials science.
Introduction: A Platform for Sequential Cross-Coupling
This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions due to the differential reactivity of its two electrophilic sites. The carbon-chlorine bond is more readily activated under milder conditions compared to the carbon-sulfone bond. This reactivity profile enables a stepwise approach to the synthesis of unsymmetrical polyarenes from a single, readily available starting material.
This document outlines the distinct reaction conditions required for the selective coupling at the chloro- and sulfone positions, provides detailed experimental protocols, and summarizes the expected outcomes with a range of arylboronic acids.
Reaction Mechanism and Selectivity
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the electrophile, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
The selectivity for the coupling of this compound is primarily controlled by the choice of palladium catalyst, ligand, and reaction temperature.
-
C-Cl Bond Activation: The more labile carbon-chlorine bond can be selectively activated using specific phosphine ligands, such as XPhos, at ambient temperatures.
-
C-SO2Me Bond Activation: The more inert carbon-sulfone bond requires more forcing conditions, including a different, more electron-rich phosphine ligand like RuPhos and elevated temperatures, for efficient oxidative addition of the palladium catalyst.
This differential reactivity allows for a one-pot, two-step sequential coupling, providing a streamlined approach to complex molecule synthesis.
Quantitative Data Summary
The following tables summarize the expected yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under selective conditions.
Table 1: Selective Suzuki-Miyaura Coupling of the Aryl Chloride Moiety
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Methylsulfonyl)biphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(methylsulfonyl)biphenyl | 88 |
| 3 | 3-Nitrophenylboronic acid | 2-(Methylsulfonyl)-3'-nitrobiphenyl | 85 |
| 4 | 4-Tolylboronic acid | 4'-Methyl-2-(methylsulfonyl)biphenyl | 90 |
| 5 | 2-Thiopheneboronic acid | 2-(Methylsulfonyl)-2'-thienylbenzene | 78 |
Reaction Conditions: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane, 22 °C, 12 h.
Table 2: Sequential Suzuki-Miyaura Coupling of the Aryl Sulfone Moiety
| Entry | Starting Material from Table 1 | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-(Methylsulfonyl)biphenyl | 4-(N,N-Diphenylamino)phenylboronic acid | 4''-(Diphenylamino)-[1,1':2',1''-terphenyl] | 89 |
| 2 | 4'-Methoxy-2-(methylsulfonyl)biphenyl | Phenylboronic acid | 4-Methoxy-[1,1':2',1''-terphenyl] | 85 |
| 3 | 2-(Methylsulfonyl)-3'-nitrobiphenyl | 4-Carbazol-9-ylphenylboronic acid | 9-(4''-(3-Nitrophenyl)biphenyl-4-yl)-9H-carbazole | 87 |
| 4 | 4'-Methyl-2-(methylsulfonyl)biphenyl | 3,5-Dimethylphenylboronic acid | 3'',5''-Dimethyl-4'-methyl-[1,1':2',1''-terphenyl] | 91 |
| 5 | 2-(Methylsulfonyl)-2'-thienylbenzene | Naphthalen-2-ylboronic acid | 2-(Naphthalen-2-yl)-2'-thienylbenzene | 83 |
Reaction Conditions: Biaryl sulfone (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), RuPhos (10 mol%), K₃PO₄ (3.0 equiv), 1,4-Dioxane, 80 °C, 18 h.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of the Aryl Chloride Moiety
This protocol describes the selective coupling of an arylboronic acid at the chloro position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Stir the reaction mixture at room temperature (22 °C) for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl methyl sulfone.
Protocol 2: Sequential Suzuki-Miyaura Coupling of the Aryl Sulfone Moiety
This protocol outlines the coupling of a second arylboronic acid at the sulfone position of the product obtained from Protocol 1.
Materials:
-
Biaryl methyl sulfone (from Protocol 1)
-
Arylboronic acid
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the biaryl methyl sulfone (1.0 mmol, 1.0 equiv), the second arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(acac)₂ (0.05 mmol, 5 mol%) and RuPhos (0.10 mmol, 10 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Work up the reaction as described in Protocol 1 (steps 6-7).
-
Purify the crude product by flash column chromatography to yield the final terphenyl or polyaryl product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sequential Coupling Workflow
Caption: Workflow for the sequential Suzuki-Miyaura coupling of this compound.
Applications in Drug Discovery and Development
The ability to perform selective and sequential Suzuki-Miyaura cross-coupling reactions with this compound provides a powerful tool for medicinal chemists. This methodology allows for the rapid generation of molecular diversity from a common starting material, facilitating structure-activity relationship (SAR) studies. The resulting polyaryl scaffolds are common motifs in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds. The methyl sulfone group itself is a desirable feature in many drug candidates, as it can improve physicochemical properties such as solubility and metabolic stability.
Troubleshooting and Considerations
-
Incomplete Conversion: If the reaction stalls, particularly in the second step, consider increasing the catalyst loading or reaction time. Ensure all reagents and solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.
-
Side Reactions: Homocoupling of the boronic acid can occur. This can be minimized by ensuring a properly deoxygenated reaction mixture and using the appropriate stoichiometry of reagents.
-
Ligand Selection: The choice of ligand is critical for selectivity and reactivity. XPhos is generally effective for the coupling of aryl chlorides at room temperature, while RuPhos is preferred for the more challenging coupling of the aryl sulfone at elevated temperatures.
-
Substrate Scope: Electron-rich and electron-poor arylboronic acids are generally well-tolerated. However, sterically hindered boronic acids may require longer reaction times or higher temperatures.
By following these application notes and protocols, researchers can effectively leverage this compound as a strategic component in the synthesis of complex molecular architectures for various applications in drug discovery and materials science.
Application Notes and Protocols for the Use of 2-Chlorophenyl Methyl Sulfone in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile bifunctional reagent in modern organic synthesis, offering orthogonal reactivity that enables selective carbon-carbon bond formation. The presence of both a chloro and a methyl sulfone group on the aromatic ring allows for participation in various palladium-catalyzed cross-coupling reactions. This document provides detailed experimental protocols for the selective Suzuki-Miyaura cross-coupling of the chloro group in this compound, a reaction of significant utility in the synthesis of complex biaryl and polyaryl structures, which are prevalent in pharmaceuticals and agrochemicals.[1] The distinct reactivity of the chloro and sulfone moieties under different catalytic conditions permits a sequential coupling strategy, making this compound a valuable building block for iterative molecular construction.
Chloro-Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the chloro group can be selectively coupled with an arylboronic acid in the presence of a suitable palladium catalyst and ligand, leaving the sulfone group intact for potential subsequent transformations. The use of bulky, electron-rich phosphine ligands, such as XPhos, is crucial for achieving high efficiency in the coupling of typically less reactive aryl chlorides at mild temperatures.
Experimental Protocol: Chloro-Selective Suzuki-Miyaura Coupling of this compound with 3-Nitrophenylboronic Acid
This protocol details the selective cross-coupling of the chloro group of this compound with 3-nitrophenylboronic acid, as a representative example.
Reaction Scheme:
Materials:
-
This compound
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
Procedure:
-
Reaction Setup: In a glovebox, a 10 mL microwave vial or Schlenk tube is charged with this compound (1.0 equiv), 3-nitrophenylboronic acid (1.5 equiv), palladium(II) acetate (Pd(OAc)₂) (2 mol%), XPhos (4 mol%), and potassium phosphate tribasic (K₃PO₄) (3.0 equiv).
-
Solvent Addition: The vial is sealed with a septum and removed from the glovebox. Anhydrous, degassed toluene (to achieve a concentration of 0.1 M with respect to the limiting reagent) and degassed water (10% v/v of toluene) are added via syringe.
-
Inert Atmosphere: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Conditions: The reaction vessel is sealed and the mixture is stirred vigorously at 22 °C (room temperature).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Quantitative Data
The following table summarizes the reaction parameters and expected yields for the chloro-selective Suzuki-Miyaura coupling.
| Electrophile | Nucleophile | Catalyst Loading (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 3-Nitrophenylboronic acid | 2% Pd(OAc)₂ | XPhos (4 mol%) | K₃PO₄ (3.0) | Toluene/H₂O | 22 | 12-24 | >90 |
| This compound | Phenylboronic acid | 2% Pd(OAc)₂ | XPhos (4 mol%) | K₃PO₄ (3.0) | Toluene/H₂O | 22 | 12-24 | High |
| This compound | 4-Methoxyphenylboronic acid | 2% Pd(OAc)₂ | XPhos (4 mol%) | K₃PO₄ (3.0) | Toluene/H₂O | 22 | 12-24 | High |
Note: Yields are based on literature for similar chloro-selective couplings and may vary depending on the specific substrate and reaction scale.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Chloro-Selective Suzuki-Miyaura Coupling.
Catalytic Cycle Diagram
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound provides an efficient and modular approach to the synthesis of functionalized biaryl sulfones. The protocol outlined above offers a reliable method for researchers in medicinal chemistry and materials science to access these important structural motifs. The orthogonal reactivity of the chloro and sulfone groups opens avenues for further diversification, making this compound a valuable tool in the synthetic chemist's arsenal.
References
Application Notes and Protocols: 2-Chlorophenyl Methyl Sulfone as an Electrophile in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile bifunctional electrophile that holds significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure features two distinct electrophilic sites: a chloro substituent on the aromatic ring and a methylsulfonyl group. This dual reactivity allows for selective functionalization through various transition-metal-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures.
These application notes provide an overview of the utility of this compound as an electrophile in several key cross-coupling reactions. Detailed protocols, reaction conditions, and mechanistic considerations are presented to guide researchers in leveraging this valuable building block for their synthetic endeavors.
Key Applications
-
Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: Utilized in the formulation of pesticides and herbicides.[1]
-
Material Science: Employed in the production of specialty polymers and resins with enhanced thermal and chemical resistance.[1]
Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or sulfonate, catalyzed by a palladium complex. In the case of this compound, the reaction can be directed to occur at either the C-Cl bond or the C-SO₂Me bond, depending on the choice of catalyst and reaction conditions. This chemoselectivity is a key feature of its reactivity.
Chemoselectivity:
Research has shown that the choice of phosphine ligand on the palladium catalyst is crucial in determining the site of cross-coupling. For instance, using RuPhos as a ligand can facilitate the coupling at the sulfone group, while ligands like XPhos are known to promote coupling at the aryl chloride bond.[2] This allows for a sequential cross-coupling strategy, where one site is reacted first, followed by the functionalization of the second site.
General Experimental Protocol for C-Cl Coupling (Analogous Procedure):
| Parameter | Condition |
| Electrophile | This compound (1.0 equiv) |
| Nucleophile | Arylboronic acid (1.2 - 1.5 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
Detailed Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in many biologically active compounds. This compound can serve as the aryl halide precursor in this transformation.
General Experimental Protocol (Analogous Procedure):
The following is a general protocol for the Buchwald-Hartwig amination of aryl chlorides, which can be optimized for this compound.
| Parameter | Condition |
| Electrophile | This compound (1.0 equiv) |
| Nucleophile | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) or a pre-catalyst |
| Ligand | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) (4 mol%) |
| Base | NaOt-Bu or K₃PO₄ (1.4 - 2.0 equiv) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired 2-(arylamino)phenyl methyl sulfone derivative.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. This reaction is instrumental in the synthesis of arylalkynes.
General Experimental Protocol (Analogous Procedure):
This protocol for the Sonogashira coupling of aryl chlorides can be adapted for this compound.
| Parameter | Condition |
| Electrophile | This compound (1.0 equiv) |
| Nucleophile | Terminal Alkyne (1.2 - 1.5 equiv) |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Amine base (e.g., Et₃N, i-Pr₂NH) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6-24 h |
Detailed Protocol:
-
To a Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture if necessary and stir for the designated time.
-
Monitor the reaction's progress.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-alkynylphenyl methyl sulfone.
Other Cross-Coupling Reactions
This compound is also a potential electrophile for other important cross-coupling reactions, although specific examples are less common in the literature. These include:
-
Negishi Coupling: This reaction couples an organozinc compound with an organic halide.[3][4][5] The higher reactivity of organozinc reagents may allow for coupling under milder conditions compared to Suzuki-Miyaura reactions.
-
Stille Coupling: This involves the coupling of an organotin compound with an organic halide.[6][7] While effective, the toxicity of organotin compounds is a significant drawback.
-
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile. The high reactivity of Grignard reagents can sometimes lead to issues with functional group tolerance.
-
Nickel-Catalyzed Couplings: Nickel catalysts can offer a more cost-effective alternative to palladium and may exhibit different reactivity and selectivity profiles.[8][9][10][11]
Researchers interested in these transformations should start by adapting standard protocols for aryl chlorides, with careful optimization of the catalyst, ligand, base, and solvent for the specific substrate combination.
Conclusion
This compound is a valuable and versatile electrophile for a range of palladium and nickel-catalyzed cross-coupling reactions. Its dual electrophilic sites offer opportunities for selective and sequential functionalization, making it a powerful tool for the synthesis of complex molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full synthetic potential of this important building block. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve the best possible outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Nickel-NHC-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents [organic-chemistry.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Nickel 0-catalyzed cross-coupling of alkyl arenesulfonates with aryl Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Aryl Sulfides and Alkenyl Alkyl Sulfides with Alkyl Grignard Reagents Using (Z)-3,3-Dimethyl-1,2-bis(diphenylphosphino)but-1-ene as Ligand [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Anti-inflammatory Drug Precursors Using 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a plausible synthetic route to precursors of anti-inflammatory drugs, utilizing 2-Chlorophenyl methyl sulfone as a key starting material. The protocols are based on established chemical principles and aim to guide researchers in the synthesis of novel compounds with potential therapeutic applications.
Introduction
This compound is a versatile chemical intermediate that holds potential in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory agents.[1] The core structure of many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors features a diaryl sulfone or a related diaryl heterocyclic system. The sulfone group is a key pharmacophore in a number of anti-inflammatory compounds.[2] This document outlines a proposed synthetic pathway leveraging this compound to construct a key precursor, N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline, which can subsequently be cyclized to form a dibenzo[b,f][1][3]thiazepine dioxide scaffold. Dibenzo[b,f][1][3]thiazepine derivatives are known to possess a range of biological activities, including anti-inflammatory properties.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction between this compound and 2-aminophenol to form the diaryl amine intermediate, N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline. The Ullmann condensation is a classic method for the formation of carbon-nitrogen and carbon-oxygen bonds.[4]
-
Intramolecular Cyclization: An acid-catalyzed intramolecular cyclization of the diaryl amine intermediate to yield the dibenzo[b,f][1][3]thiazepine dioxide precursor.
Caption: Proposed synthesis of a dibenzo[b,f][1][3]thiazepine dioxide precursor.
Experimental Protocols
Synthesis of N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline (Intermediate)
This protocol describes the synthesis of the diaryl amine intermediate via an Ullmann condensation reaction.
Materials:
-
This compound
-
2-Aminophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (10 mmol), 2-aminophenol (12 mmol), copper(I) iodide (1 mmol), and potassium carbonate (20 mmol).
-
Add 100 mL of anhydrous DMF to the flask.
-
Flush the flask with nitrogen and heat the reaction mixture to 120-130°C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline.
Caption: Workflow for the synthesis of the diaryl amine intermediate.
Synthesis of Dibenzo[b,f][1][3]thiazepine dioxide Precursor
This protocol details the intramolecular cyclization of the diaryl amine intermediate to form the target heterocyclic precursor.
Materials:
-
N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid)
-
Ice-water bath
-
Beaker
-
Glass rod
-
Buchner funnel and flask
Procedure:
-
Place N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline (5 mmol) in a 100 mL beaker.
-
Add polyphosphoric acid (20 g) or Eaton's reagent (20 mL) to the beaker.
-
Heat the mixture to 80-90°C with occasional stirring using a glass rod for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the hot mixture onto 100 g of crushed ice in a larger beaker with stirring.
-
Allow the mixture to stand until the ice has completely melted. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven to obtain the dibenzo[b,f][1][3]thiazepine dioxide precursor.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Caption: Workflow for the intramolecular cyclization to the precursor.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the intermediate and the final precursor. The values are estimates based on typical yields for similar reactions reported in the chemical literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Melting Point (°C) |
| N-(2-hydroxyphenyl)-2-(methylsulfonyl)aniline | C₁₃H₁₃NO₃S | 263.31 | 60-75 | Off-white to pale yellow solid | 155-160 |
| Dibenzo[b,f][1][3]thiazepine dioxide precursor | C₁₃H₁₁NO₂S | 245.30 | 70-85 | Crystalline solid | >200 |
Note: Actual yields and physical properties may vary depending on reaction conditions and purity of reagents. Characterization by NMR, IR, and Mass Spectrometry is essential to confirm the structure and purity of the synthesized compounds.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antioxidant Activity of Some Acid Chloride Derivatives of 2-Amino-N- (3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta [b] Thiophen-3-Carboxamide | Semantic Scholar [semanticscholar.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application of "2-Chlorophenyl methyl sulfone" in the synthesis of novel herbicides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chlorophenyl methyl sulfone as a key intermediate in the synthesis of novel sulfonylurea herbicides. The protocols are based on established synthetic methodologies for sulfonylurea compounds, a class of herbicides known for their high efficacy at low application rates.
Introduction
This compound is a versatile chemical intermediate utilized in the development of biologically active molecules, including agrochemicals[1]. Its structural features, particularly the presence of the sulfonyl group, make it a suitable precursor for the synthesis of sulfonylurea herbicides. Sulfonylureas are a critical class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants[1][2]. This inhibition leads to the cessation of plant cell division and growth, ultimately resulting in weed death. The development of new sulfonylurea derivatives is a continuous effort to manage weed resistance and improve crop selectivity.
Synthesis of Novel Sulfonylurea Herbicides
The general pathway for the synthesis of novel sulfonylurea herbicides from this compound involves a two-step process:
-
Chlorosulfonylation: Conversion of this compound to 2-chlorobenzenesulfonyl isocyanate.
-
Condensation: Reaction of the isocyanate intermediate with a heterocyclic amine to form the final sulfonylurea product.
A representative synthesis of a novel sulfonylurea herbicide, N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide (I), is detailed below.
DOT Script for Synthesis Pathway
Caption: General synthesis pathway for a novel sulfonylurea herbicide.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate
This protocol describes the conversion of this compound to the corresponding sulfonyl isocyanate.
Materials:
-
This compound
-
Chlorosulfonyl isocyanate (CSI)
-
Inert solvent (e.g., anhydrous dichloromethane)
-
Glass reaction vessel with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in the inert solvent under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonyl isocyanate (1.1 equivalents) to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solvent and excess CSI are removed under reduced pressure to yield the crude 2-chlorobenzenesulfonyl isocyanate, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide (I)
This protocol details the final condensation step to produce the target sulfonylurea herbicide.
Materials:
-
2-Chlorobenzenesulfonyl isocyanate (from Protocol 1)
-
4,6-Dimethoxy-2-aminopyrimidine
-
Anhydrous acetonitrile
-
Triethylamine (as a base)
-
Glass reaction vessel
-
Magnetic stirrer
Procedure:
-
In a separate reaction vessel, dissolve 4,6-dimethoxy-2-aminopyrimidine (1 equivalent) in anhydrous acetonitrile.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of 2-chlorobenzenesulfonyl isocyanate (1 equivalent in anhydrous acetonitrile) to the pyrimidine solution at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then acidified with dilute hydrochloric acid to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonylurea herbicide (I).
Data Presentation
The herbicidal activity of newly synthesized sulfonylurea compounds is typically evaluated against a panel of common weed species. The data is often presented as IC50 or GR50 values, which represent the concentration of the herbicide required to inhibit 50% of the plant growth.
Table 1: Herbicidal Activity of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-chlorobenzenesulfonamide (I) and Reference Herbicides
| Compound | Test Species | Growth Stage | IC50 (g a.i./ha) |
| Compound (I) | Amaranthus retroflexus | Post-emergence | 75 |
| Brassica campestris | Post-emergence | 85 | |
| Echinochloa crus-galli | Post-emergence | 150 | |
| Chlorsulfuron | Amaranthus retroflexus | Post-emergence | 70 |
| Brassica campestris | Post-emergence | 80 | |
| Echinochloa crus-galli | Post-emergence | 140 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined from experimental bioassays.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides, including the novel compound described herein, act by inhibiting the acetolactate synthase (ALS) enzyme. ALS is a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.
DOT Script for Signaling Pathway
Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.
Conclusion
This compound serves as a valuable precursor for the synthesis of novel sulfonylurea herbicides. The described protocols provide a framework for the laboratory-scale synthesis of such compounds. The herbicidal efficacy of these novel molecules stems from their ability to inhibit the ALS enzyme, a well-validated target in weed science. Further research and optimization of derivatives based on this scaffold may lead to the development of new, effective, and selective herbicides for modern agriculture.
References
The Preparation of Polymers Using 2-Chlorophenyl Methyl Sulfone: A Proposed Synthetic Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorophenyl methyl sulfone is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals and agrochemicals. While its direct polymerization is not a well-established method due to its monofunctional nature, this document outlines a proposed two-step synthetic pathway to utilize this compound as a precursor for the preparation of poly(ether sulfone)s. This approach first involves the conversion of this compound into a bifunctional hydroxy-containing monomer. Subsequently, this newly synthesized monomer can undergo polycondensation with a suitable dihalo-compound, a common method for producing high-performance polysulfones.
Polysulfones are a class of thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance, making them valuable materials in various high-performance applications, including membranes, aerospace components, and medical devices. The incorporation of a monomer derived from this compound could potentially impart unique properties to the resulting polymer.
This document provides a detailed, step-by-step hypothetical protocol for both the synthesis of the monomer and its subsequent polymerization. It is intended to serve as a foundational guide for researchers to explore this novel synthetic route.
Proposed Synthetic Pathway Overview
The logical workflow for the preparation of a polymer starting from this compound involves two main stages: Monomer Synthesis and Polymerization.
Experimental Protocols
Part 1: Synthesis of a Bifunctional Monomer from this compound (Hypothetical)
This protocol describes a conceptual method for the hydroxylation of this compound to create a bifunctional monomer suitable for polycondensation. The reaction is based on the principles of nucleophilic aromatic substitution.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₇H₇ClO₂S | 190.65 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | J.T. Baker |
| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet, add this compound (e.g., 0.1 mol) and a stoichiometric equivalent of sodium hydroxide (e.g., 0.1 mol).
-
Add a suitable volume of DMSO (e.g., 100 mL) and toluene (e.g., 50 mL) to the flask.
-
-
Azeotropic Water Removal:
-
Heat the reaction mixture to reflux (approximately 130-140 °C) under a gentle stream of nitrogen.
-
Water formed during the reaction between the phenol and sodium hydroxide will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
-
Hydroxylation Reaction:
-
After the removal of water, carefully distill off the toluene.
-
Increase the reaction temperature to 160-170 °C to facilitate the nucleophilic aromatic substitution of the chloro group with the hydroxide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing an excess of deionized water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the hydroxylated product.
-
Filter the precipitate and wash thoroughly with deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Dry the purified monomer in a vacuum oven at 60-80 °C overnight.
-
Part 2: Polycondensation of the Synthesized Monomer
This protocol details the polycondensation of the newly synthesized hydroxy-functionalized sulfone monomer with a commercially available dihalo-compound, 4,4'-dichlorodiphenyl sulfone, to form a poly(ether sulfone).
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Synthesized Hydroxy Monomer | - | - | Purified | - |
| 4,4'-Dichlorodiphenyl sulfone | C₁₂H₈Cl₂O₂S | 287.16 | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Sigma-Aldrich |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | J.T. Baker |
| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | - |
Procedure:
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add the synthesized hydroxy monomer (e.g., 0.05 mol), 4,4'-dichlorodiphenyl sulfone (e.g., 0.05 mol), and anhydrous potassium carbonate (e.g., 0.06 mol).
-
Add DMAc (e.g., 200 mL) and toluene (e.g., 100 mL) to the flask.
-
-
Azeotropic Water Removal:
-
Heat the mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere.
-
Remove the water generated from the reaction of the phenolic hydroxyl groups with potassium carbonate via azeotropic distillation with toluene.
-
Continue this process for approximately 4-6 hours until no more water is collected in the Dean-Stark trap.
-
-
Polymerization:
-
After complete water removal, distill off the toluene from the reaction mixture.
-
Increase the temperature to 160-180 °C to initiate the polycondensation reaction.
-
The viscosity of the solution will increase as the polymerization proceeds. Maintain the reaction at this temperature for 12-24 hours.
-
-
Polymer Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol or a methanol/water mixture to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash it several times with methanol and then with hot deionized water to remove any remaining salts and solvent.
-
Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
-
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reactant Quantities for Monomer Synthesis (Hypothetical)
| Component | Molar Ratio | Moles | Mass (g) | Volume (mL) |
| This compound | 1.0 | 0.1 | 19.07 | - |
| Sodium Hydroxide | 1.0 | 0.1 | 4.00 | - |
| Dimethyl Sulfoxide (DMSO) | - | - | - | 100 |
| Toluene | - | - | - | 50 |
Table 2: Reactant Quantities for Polycondensation
| Component | Molar Ratio | Moles | Mass (g) | Volume (mL) |
| Synthesized Hydroxy Monomer | 1.0 | 0.05 | Calculate based on actual MW | - |
| 4,4'-Dichlorodiphenyl sulfone | 1.0 | 0.05 | 14.36 | - |
| Potassium Carbonate | 1.2 | 0.06 | 8.29 | - |
| N,N-Dimethylacetamide (DMAc) | - | - | - | 200 |
| Toluene | - | - | - | 100 |
Characterization
The synthesized monomer and the final polymer should be characterized using standard analytical techniques to confirm their structure and properties.
-
Monomer: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the chemical structure and purity.
-
Polymer:
-
FT-IR: To confirm the formation of ether linkages.
-
¹H NMR: To verify the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg).
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Characterization of 2-Chlorophenyl Methyl Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 2-Chlorophenyl methyl sulfone and its derivatives. Detailed protocols for chromatography, spectroscopy, and spectrometry are outlined to ensure accurate and reproducible results in research and drug development settings.
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of this compound derivatives from complex mixtures, such as reaction media or biological matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile sulfone derivatives. Chiral HPLC can be employed for the separation of enantiomers.
Table 1: HPLC Parameters for the Analysis of Chlorophenyl Methyl Sulfoxide Derivatives
| Parameter | Condition |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane/Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Example) | t1 = 20.02 min, t2 = 21.25 min |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve the sample containing the this compound derivative in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
-
Data Analysis: Identify and quantify the peaks based on their retention times and peak areas by comparing them with a known standard.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable sulfone derivatives. Derivatization may be necessary for less volatile compounds.[1]
Table 2: General GC Parameters for Sulfone Analysis
| Parameter | Condition |
| Column | 3% SE-30 on a suitable support |
| Carrier Gas | Prepurified Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Initial temperature of 180 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 10 min. |
Experimental Protocol: GC Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of 1 mg/mL.
-
Instrumentation: Use a gas chromatograph equipped with an appropriate detector.
-
Chromatographic Conditions:
-
Set the injector and detector temperatures.
-
Program the oven temperature according to the parameters in Table 2.
-
Inject 1 µL of the sample.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area for the compound of interest.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are crucial for the structural elucidation and confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are fundamental for the characterization of these compounds.
A study on the conformation of this compound utilized ¹H NMR spectroscopy.[2][3] The ¹H NMR spectrum of this compound has been recorded in DMSO-d6.[1]
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Specific data not fully available in search results | - | - | Aromatic protons, Methyl protons |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, including DEPT experiments if necessary to aid in the assignment of carbon signals.
-
-
Data Analysis: Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their identification. Mass spectra of sulfones can be used to distinguish them from their isomeric sulfinate esters.[4]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range.
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation of sulfones often involves rearrangements and cleavage of the C-S and S-O bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The sulfone group (SO₂) has characteristic strong absorption bands.
Table 4: Characteristic FTIR Absorption Bands for Sulfones
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| SO₂ Asymmetric Stretching | 1350 - 1275 | Strong |
| SO₂ Symmetric Stretching | 1175 - 1125 | Strong |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, paying special attention to the strong sulfone peaks.
Structural Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a novel this compound derivative.
Caption: Workflow for the characterization of this compound derivatives.
This comprehensive approach, combining chromatographic separation with spectroscopic and spectrometric identification, ensures the unambiguous characterization of this compound derivatives, which is critical for their application in pharmaceutical and materials science research.
References
Application Notes: Synthesis of Complex Polyaromatic Molecules Using 2-Chlorophenyl Methyl Sulfone Derivatives
Introduction
The construction of complex polyaromatic molecules is a cornerstone of drug discovery and material science. Aryl sulfones have emerged as versatile and robust electrophilic partners in palladium-catalyzed cross-coupling reactions. Specifically, 2-chlorophenyl methyl sulfone derivatives, particularly those activated with electron-withdrawing groups like a trifluoromethyl group, serve as excellent building blocks for the sequential and chemoselective synthesis of unsymmetrical polyaromatic systems such as terphenyls and quaterphenyls.[1] This application note details the use of 2-chloro-substituted phenyl trifluoromethyl sulfone in a sequential Suzuki-Miyaura cross-coupling strategy.
Principle
The methodology leverages the differential reactivity of the chloro and trifluoromethylsulfonyl groups on the aromatic ring. By carefully selecting the palladium catalyst, ligand, and reaction temperature, each functional group can be selectively coupled with a different arylboronic acid. The chloro group is typically more reactive under milder conditions with specific phosphine ligands (e.g., XPhos), while the sulfone group requires more forcing conditions and a different ligand (e.g., RuPhos) to react.[1] This orthogonal reactivity allows for a stepwise and controlled assembly of complex polyaromatic structures from a single, readily available starting material. This approach avoids the need for multiple halogenated precursors and streamlines the synthesis of molecules with significant therapeutic and material applications.[1]
Data Presentation
The following table summarizes the quantitative data for a representative sequential Suzuki-Miyaura cross-coupling reaction to synthesize a complex quaterphenyl molecule.
| Step | Reactants | Product | Catalyst/Ligand | Base/Solvent/Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-chloro-2-(trifluoromethylsulfonyl)benzene + 3-nitrophenylboronic acid | 2-(3-nitrophenyl)-1-(trifluoromethylsulfonyl)benzene (Biphenyl 1a) | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane | 22 | 16 | 96 |
| 2 | Biphenyl 1a + 4-(9H-carbazol-9-yl)phenylboronic acid | 9-(4'-(3-nitrophenyl)-[1,1'-biphenyl]-2-yl)-9H-carbazole (Terphenyl 1b) | Pd(acac)₂ / RuPhos | K₃PO₄ / Dioxane / DMSO | 80 | 16 | 93 |
| 3 | Terphenyl 1b + 4-methoxyphenylboronic acid | 9-(4'-(4''-methoxy-[1,1':1',1''-terphenyl]-3-yl)-[1,1'-biphenyl]-2-yl)-9H-carbazole (Quaterphenyl 1c) | Pd(dba)₂ / BrettPhos | K₃PO₄ / Dioxane | 130 | 16 | 78 |
Experimental Protocols
The following are detailed protocols for the sequential synthesis of a quaterphenyl molecule as an example of creating complex polyaromatic structures.
Materials and General Conditions:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts, phosphine ligands, and bases should be handled in a glovebox if possible.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of 2-(3-nitrophenyl)-1-(trifluoromethylsulfonyl)benzene (Biphenyl 1a)
-
To a dried Schlenk flask, add 1-chloro-2-(trifluoromethylsulfonyl)benzene (1.0 mmol), 3-nitrophenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Add K₃PO₄ (2.0 mmol) to the reaction mixture.
-
Stir the mixture at 22 °C for 16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the biphenyl product 1a.
Protocol 2: Synthesis of 9-(4'-(3-nitrophenyl)-[1,1'-biphenyl]-2-yl)-9H-carbazole (Terphenyl 1b)
-
To a dried Schlenk flask, add the biphenyl product 1a (1.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 mmol), Pd(acac)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane (5 mL) and DMSO (0.1 mL) via syringe.
-
Add K₃PO₄ (2.0 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the terphenyl product 1b.
Protocol 3: Synthesis of 9-(4'-(4''-methoxy-[1,1':1',1''-terphenyl]-3-yl)-[1,1'-biphenyl]-2-yl)-9H-carbazole (Quaterphenyl 1c)
-
To a dried Schlenk flask, add the terphenyl product 1b (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dba)₂ (0.02 mmol, 2 mol%), and BrettPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Add K₃PO₄ (2.0 mmol) to the reaction mixture.
-
Heat the mixture to 130 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the final quaterphenyl product 1c.
Visualizations
Caption: Workflow for the sequential synthesis of a quaterphenyl.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols: The Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism of 2-Chlorophenyl Methyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reaction mechanism of 2-Chlorophenyl methyl sulfone. This compound is a valuable substrate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the strong activating effect of the ortho-methyl sulfonyl group.
Introduction to the SNAr Reaction of this compound
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs). The methyl sulfonyl (-SO₂CH₃) group is a powerful EWG, significantly increasing the electrophilicity of the aromatic ring and stabilizing the negatively charged intermediate formed during the reaction.
In the case of this compound, the sulfonyl group is positioned ortho to the chlorine leaving group. This specific arrangement has a profound influence on the reactivity and mechanism of the SNAr reaction.
The Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is the rate-determining step of the overall reaction. The nucleophilic attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, is effectively stabilized by the ortho-methyl sulfonyl group through resonance and inductive effects.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second, faster step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the final substitution product.
Recent computational and experimental studies have suggested that for some highly activated systems, the SNAr reaction may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a distinct intermediate. However, for most typical SNAr reactions, the stepwise mechanism involving a Meisenheimer intermediate is the widely accepted model.
The Ortho-Effect of the Methyl Sulfonyl Group
The ortho-position of the methyl sulfonyl group in this compound plays a critical role in the reaction's feasibility and rate.
-
Steric Hindrance: The bulky sulfonyl group can sterically hinder the approaching nucleophile. However, this effect is often outweighed by its powerful electron-withdrawing nature.
-
Electronic Activation: The strong inductive and resonance effects of the sulfonyl group are most pronounced at the ortho and para positions, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.
-
Stabilization of the Intermediate: The ortho-sulfonyl group effectively stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step.
Quantitative Data
While specific kinetic data for the SNAr reaction of this compound is not extensively available in the public domain, the following table provides representative yields for analogous SNAr reactions involving aryl sulfones, demonstrating the feasibility and efficiency of these transformations with various nucleophiles.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorophenyl methyl sulfone | Carbohydrate-derived alcohol | THF | rt | 16 | 93 |
| 4-Fluorophenylsulfur pentafluoride | Carbohydrate-derived alcohol | THF | rt | 16 | 95 |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | Water with HPMC | rt | 0.17 | 90 |
| 2-Fluoronitrobenzene | Benzylamine | Water with HPMC | rt | 0.5 | 90 |
Note: The data presented is for analogous compounds and serves to illustrate the general reactivity in SNAr reactions activated by sulfonyl or other strong electron-withdrawing groups. "rt" denotes room temperature.
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with this compound using different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: Reaction with Amine Nucleophiles
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))
-
Base (e.g., K₂CO₃, Et₃N) (optional, depending on the amine's basicity)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq). If the amine is used as its hydrochloride salt, add a suitable base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Reaction with Alkoxide Nucleophiles
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.2 eq) to the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath and add the strong base (1.1 eq) portion-wise to generate the alkoxide in situ.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: Reaction with Thiolate Nucleophiles
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise at 0 °C to generate the thiolate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, as monitored by TLC.
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Chlorophenyl methyl sulfone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 2-Chlorophenyl methyl sulfone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound, an electron-deficient aryl chloride.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary causes?
A1: Low yields with electron-deficient aryl chlorides like this compound are common and often stem from the challenging oxidative addition step. Several factors can contribute to this issue:
-
Inefficient Catalyst System: Standard palladium catalysts may not be effective for this deactivated substrate. Specialized, highly active catalyst systems are often required for the coupling of aryl chlorides.[1][2][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction rate and yield.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and the formation of unwanted byproducts.[1]
-
Side Reactions: Protodeboronation of the boronic acid and dehalogenation of the aryl chloride are common side reactions that consume starting materials and reduce the yield of the desired product.
Q2: I suspect my catalyst is not active enough. What are the best catalyst and ligand combinations for coupling an electron-deficient aryl chloride like this compound?
A2: The choice of ligand is crucial for promoting the oxidative addition of the C-Cl bond to the palladium center. For challenging substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended.[4][5]
-
Recommended Ligands: Buchwald-type ligands such as XPhos , SPhos , and RuPhos have shown high efficacy in the coupling of aryl chlorides.[6] Specifically for aryl sulfone couplings, RuPhos has been demonstrated to be effective.[6]
-
Recommended Palladium Precatalysts: Pre-formed palladium(II) precatalysts that are readily reduced to the active Pd(0) species in situ are often preferred. Examples include Pd₂(dba)₃ and palladacycles.
Q3: What are the optimal bases and solvents for this reaction?
A3: The base and solvent system plays a critical role in the transmetalation step.
-
Bases: A moderately strong base is required to activate the boronic acid. Potassium phosphate (K₃PO₄) is often a good choice for these types of couplings.[4][6] Other bases like cesium carbonate (Cs₂CO₃) can also be effective.
-
Solvents: Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[1] Aprotic polar solvents are commonly used. Dioxane and toluene are often good choices for Suzuki couplings of aryl chlorides.[6]
Q4: My reaction is producing significant amounts of homocoupled boronic acid byproduct. How can I minimize this?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Q5: I am observing dehalogenation of my this compound starting material. What causes this and how can it be prevented?
A5: Dehalogenation is a side reaction where the chlorine atom is replaced by a hydrogen atom. This can occur after the oxidative addition step.
-
Minimize Hydrogen Sources: Ensure that all reagents and solvents are anhydrous.
-
Choice of Base: Some bases can act as hydride sources. If dehalogenation is a significant issue, consider screening different bases.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of aryl chlorides and aryl sulfones, providing a starting point for the optimization of the reaction with this compound.
Table 1: Comparison of Ligands for the Suzuki Coupling of an Aryl Sulfone
| Entry | Ligand | Yield (%) |
| 1 | RuPhos | 95 |
| 2 | XPhos | <5 |
| 3 | SPhos | <5 |
| 4 | P(tBu)₃ | <5 |
Reaction Conditions: Aryl sulfone (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), Dioxane, 80 °C, 16 h. (Data adapted from a study on a similar aryl sulfone substrate).[6]
Table 2: Effect of Base and Solvent on a Model Suzuki Coupling of an Aryl Chloride
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | Dioxane | 85 |
| 2 | Cs₂CO₃ | Dioxane | 78 |
| 3 | K₂CO₃ | Dioxane | 65 |
| 4 | K₃PO₄ | Toluene | 82 |
| 5 | K₃PO₄ | THF | 75 |
Reaction Conditions: 4-chlorotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Base (2.0 equiv), Solvent, 100 °C, 12 h.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
References
Common byproducts in the synthesis of "2-Chlorophenyl methyl sulfone"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Chlorophenyl methyl sulfone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound, and what are the primary byproducts?
A1: The most prevalent and straightforward method for synthesizing this compound is the oxidation of its precursor, 2-Chlorophenyl methyl sulfide. The main byproducts encountered during this process are related to the degree of oxidation at the sulfur atom.
-
Primary Byproduct: 2-Chlorophenyl methyl sulfoxide is the most common byproduct, resulting from incomplete oxidation of the starting sulfide.[1][2]
-
Starting Material: Unreacted 2-Chlorophenyl methyl sulfide may also be present in the final product mixture if the reaction does not go to completion.
Careful control over reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent is crucial to minimize the formation of the sulfoxide byproduct and drive the reaction to the desired sulfone.[3]
Q2: My final product shows a significant amount of 2-Chlorophenyl methyl sulfoxide. How can I avoid this?
A2: The presence of 2-Chlorophenyl methyl sulfoxide indicates incomplete oxidation. To favor the formation of the sulfone, consider the following adjustments:
-
Increase Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used relative to the starting sulfide to provide sufficient oxidizing power for the conversion of the intermediate sulfoxide to the final sulfone.[4][5]
-
Extend Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the sulfoxide is still present, extending the reaction time may facilitate its complete conversion.
-
Increase Reaction Temperature: Gently increasing the reaction temperature can enhance the rate of oxidation of the sulfoxide to the sulfone. However, be cautious as excessively high temperatures can lead to degradation and the formation of other impurities.[6]
Q3: I suspect impurities from the synthesis of the 2-Chlorophenyl methyl sulfide precursor. What byproducts can form during that initial step?
A3: Impurities can indeed be carried over from the synthesis of the 2-Chlorophenyl methyl sulfide starting material. The most common method for its preparation is the methylation of 2-chlorothiophenol. Potential byproducts from this step include:
-
Bis(2-chlorophenyl) disulfide: This can form via oxidative coupling of two molecules of 2-chlorothiophenol, especially in the presence of air (oxygen).
-
Byproducts from the Methylating Agent: Depending on the methylating agent used (e.g., dimethyl sulfate, methyl iodide), side reactions can occur. For instance, dimethyl sulfate is toxic and can lead to undesired methylation at other sites if the reaction conditions are not well-controlled.[7]
Using a high-purity starting sulfide is critical for a clean oxidation reaction. It is advisable to purify the 2-Chlorophenyl methyl sulfide before proceeding to the oxidation step.
Q4: Are there any byproducts associated with alternative synthetic routes like the Ullmann condensation?
A4: Yes, if 2-Chlorophenyl methyl sulfide is synthesized via an Ullmann-type C-S coupling reaction, which typically involves reacting an aryl halide with a thiol in the presence of a copper catalyst, several byproducts can arise.[8][9] These can include:
-
Homocoupling Products: Symmetrical biaryls can form from the coupling of two aryl halide molecules.[10][11]
-
Disulfides: As with other methods, oxidative coupling of the thiol can lead to disulfide formation.
-
Products from Ligand Side Reactions: If ligands are used to facilitate the copper-catalyzed reaction, they can sometimes undergo side reactions or form difficult-to-remove complexes.
These reactions often require high temperatures, which can also contribute to the formation of thermal degradation products.[10]
Quantitative Data on Byproduct Formation
The ratio of sulfoxide to sulfone is highly dependent on the specific reaction conditions and the oxidant used. The following table provides a conceptual overview of how reaction parameters can influence product distribution during the oxidation of an aryl sulfide.
| Parameter | Condition | Expected Outcome on Product Distribution |
| Oxidant Molar Ratio | 1:1 (Oxidant:Sulfide) | Higher proportion of 2-Chlorophenyl methyl sulfoxide.[3] |
| >2:1 (Oxidant:Sulfide) | Higher proportion of this compound.[5] | |
| Temperature | Low to Ambient | Slower reaction, may favor sulfoxide if reaction time is short.[6] |
| Elevated | Increased reaction rate, favors complete oxidation to sulfone.[6] | |
| Reaction Time | Short | Incomplete reaction, mixture of sulfide, sulfoxide, and sulfone. |
| Prolonged | Drives reaction towards the thermodynamically stable sulfone.[4] |
Experimental Protocols
Key Experiment: Oxidation of 2-Chlorophenyl methyl sulfide to this compound
This protocol is a general guideline for the oxidation using hydrogen peroxide, a common and relatively "green" oxidizing agent.[6]
Materials:
-
2-Chlorophenyl methyl sulfide
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve 2-Chlorophenyl methyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Synthesis and Byproduct Workflow
The following diagram illustrates the primary synthesis route for this compound and the points at which common byproducts can be introduced.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 7. CN108863866A - A kind of preparation method of the phenyl methyl sulfide of clean and environmental protection - Google Patents [patents.google.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
- 10. byjus.com [byjus.com]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Chlorophenyl Methyl Sulfone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "2-Chlorophenyl methyl sulfone."
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Crystal Formation During Recrystallization | 1. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. 2. Insufficient Concentration: The solution may be too dilute for crystals to form. 3. Rapid Cooling: Cooling the solution too quickly can inhibit crystal nucleation and growth. | 1. Solvent Screening: Test the solubility of the crude material in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) to find one where it is soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) may also be effective.[1] 2. Concentrate the Solution: If the compound is too dilute, carefully evaporate some of the solvent and attempt to crystallize again. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2] |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute. 3. Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid.[2] | 1. Pre-purification: Consider a preliminary purification step, such as a simple filtration or a wash with a non-polar solvent like hexane to remove some impurities. 2. Solvent Adjustment: Re-heat the solution until the oil dissolves and add more of the primary solvent to reduce the saturation. Alternatively, use a mixed solvent system, dissolving the compound in a good solvent and then adding a poor solvent (anti-solvent) dropwise at an elevated temperature until turbidity appears, then allow it to cool slowly.[2] |
| Low Yield of Recrystallized Product | 1. Excess Solvent: Using too much solvent will leave a significant amount of the product dissolved in the mother liquor.[2] 2. Premature Crystallization: Crystals may have formed during a hot filtration step. 3. Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time.[2] | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. 2. Pre-heat Equipment: If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely. 3. Sufficient Cooling: Ensure the flask is left in an ice bath for an adequate period (e.g., at least 30 minutes) to maximize crystal formation.[1] |
| Product Still Impure After Recrystallization | 1. Insoluble Impurities: Solid impurities may not have been removed prior to crystallization. 2. Co-crystallization: Impurities with similar solubility profiles may have crystallized along with the product. 3. Trapped Mother Liquor: The crystals may not have been washed properly after filtration. | 1. Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved crude product before allowing it to cool.[2] 2. Re-crystallize: A second recrystallization may be necessary to achieve the desired purity. 3. Proper Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. |
| Product Degradation on Silica Gel Column | 1. Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Sulfones and related compounds can sometimes be unstable on silica or alumina.[3] 2. Prolonged Contact Time: A slow-running column increases the time the compound is in contact with the stationary phase. | 1. Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the mobile phase. 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reverse-phase C18 silica.[3] 3. Optimize Conditions: Use a slightly more polar solvent system to speed up the elution of the compound from the column. |
| Poor Separation in Column Chromatography | 1. Inappropriate Mobile Phase: The solvent system may be too polar or not polar enough to effectively separate the compound from its impurities. 2. Column Overloading: Too much crude material was loaded onto the column for its size.[4] 3. Improper Column Packing: The column may have been packed unevenly, leading to channeling and poor separation. | 1. TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.[5] A good Rf value for the desired compound is typically in the range of 0.2-0.4. 2. Proper Loading: A general rule of thumb is to use 20-40g of silica gel for every 1g of crude product.[4] 3. Careful Packing: Ensure the column is packed uniformly using a wet slurry method to avoid air bubbles and channels.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. Based on general synthesis methods for sulfones, potential impurities include:
-
Isomeric Sulfones: Synthesis methods involving direct reaction on the phenyl ring can produce other isomers (e.g., 3- and 4-chlorophenyl methyl sulfone).[6]
-
Unreacted Starting Materials: Depending on the synthesis, these could include 2-chlorothiophenol, a methylating agent, or 2-chlorobenzenesulfonyl chloride.
-
Oxidation Byproducts: If the sulfone is prepared by oxidation of the corresponding sulfide, the 2-chlorophenyl methyl sulfoxide may be present as a result of incomplete oxidation.[7]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
A2: The choice of method depends on the nature and quantity of the impurities.
-
Recrystallization is often preferred for its simplicity, scalability, and cost-effectiveness, especially if the crude product is already of moderate purity and the impurities have significantly different solubilities than the desired product.[8]
-
Column Chromatography is more effective for separating complex mixtures of impurities or compounds with very similar properties to the desired product.[4] It is generally more time-consuming and uses larger quantities of solvent.
Q3: What is a good starting solvent system for recrystallizing this compound?
A3: While the optimal solvent must be determined experimentally, good starting points for sulfones, which are typically crystalline solids, include:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed Solvent Systems: A combination of a solvent in which the compound is highly soluble (e.g., ethanol, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexane).[1][2] For example, dissolving the crude solid in a minimal amount of hot ethanol and then slowly adding water until the solution becomes cloudy is a common technique.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: The most common method is Thin Layer Chromatography (TLC).[5] By spotting a small amount of each collected fraction onto a TLC plate and eluting it with the mobile phase, you can identify which fractions contain the pure product. Fractions containing the pure compound can then be combined and the solvent evaporated.
Data Presentation
The following tables provide representative data for typical purification outcomes. Note that actual results will vary depending on the initial purity of the crude material.
Table 1: Representative Outcomes for Recrystallization
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| Method A | Ethanol | 75-85 | >99.0 |
| Method B | Isopropanol/Water | 80-90 | >99.5 |
| Method C | Hexane/Ethyl Acetate | 70-80 | >98.5 |
Table 2: Representative Parameters for Column Chromatography
| Parameter | Value/Description | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of the target compound from non-polar and highly polar impurities.[4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Effective elution and separation of the target compound.[4] |
| Gradient Profile | 0% to 20% Ethyl Acetate in Hexane | Elution of non-polar impurities first, followed by the target compound, and then more polar impurities. |
| Typical Rf of Product | ~0.3-0.4 in 20% Ethyl Acetate/Hexane | Indicates appropriate polarity for good separation.[4] |
| Sample Loading | 1g crude product per 30-40g silica gel | Prevents column overloading and ensures optimal separation.[4] |
| Purity (Post-Column) | >99% (as determined by HPLC) | High purity suitable for subsequent synthetic steps. |
| Yield | 85-95% | High recovery of the purified product.[4] |
Experimental Protocols
Safety Precautions: Always follow standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a 250 mL Erlenmeyer flask, combine 10.0 g of crude this compound with a magnetic stir bar. Add an initial volume of approximately 40 mL of 95% ethanol.
-
Heating: Heat the mixture with gentle stirring on a hotplate. Continue to add ethanol in small portions (1-2 mL) until the solid is completely dissolved. Use the minimum amount of hot solvent to ensure a high yield.
-
Hot Filtration (Optional): If insoluble impurities are present, pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solid impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add deionized water dropwise while stirring until the solution becomes persistently turbid.
-
Cooling: Allow the flask to stand undisturbed at room temperature for 30 minutes, then place it in an ice bath for at least another 30 minutes to maximize crystal formation.
-
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of a cold ethanol/water mixture (at the same approximate ratio as the final crystallization solvent).
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Evaluate the success of the purification by measuring the yield, melting point, and purity (e.g., by HPLC or NMR).
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 hexane:ethyl acetate). Use TLC to determine the optimal solvent system that gives an Rf value of 0.2-0.4 for the product.
-
Column Packing (Wet Slurry Method): Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[4] Add a thin layer (approx. 1 cm) of sand.[4] Prepare a slurry of silica gel (e.g., 30-40 g) in the least polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and pour it into the column. Gently tap the column to ensure even packing and allow the silica to settle. Add another layer of sand on top of the silica gel.
-
Sample Preparation: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.
-
Loading the Sample: Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.[4]
-
Elution: Begin elution with the least polar mobile phase, collecting the eluent in fractions (e.g., 10-20 mL) in separate test tubes.[4] Gradually increase the polarity of the mobile phase by switching to higher concentrations of ethyl acetate.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Determine the yield and assess the purity of the final product.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
How to avoid homo-coupling in "2-Chlorophenyl methyl sulfone" reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving 2-Chlorophenyl methyl sulfone. Here you will find answers to frequently asked questions and detailed guides to help you minimize side reactions, with a particular focus on avoiding homo-coupling.
Troubleshooting Guide: Homo-Coupling and Other Side Reactions
This guide addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Significant Formation of Homo-Coupled Byproducts
You are observing the formation of either biphenyl products from the coupling of your boronic acid/ester with itself (in Suzuki-Miyaura reactions) or the dimerization of this compound.
| Potential Cause | Explanation | Suggested Solution |
| Presence of Oxygen | Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to promote the homo-coupling of organoboron reagents. | Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using three to five freeze-pump-thaw cycles for more sensitive reactions. |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) must be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to the formation of Pd(II) intermediates that facilitate homo-coupling. | Use a Pd(0) Precatalyst: Switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step. |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. A ligand that does not promote rapid oxidative addition or reductive elimination can allow side reactions like homo-coupling to become more competitive. | Employ Bulky, Electron-Rich Ligands: For Suzuki-Miyaura reactions, ligands such as SPhos, XPhos, or RuPhos can accelerate the desired cross-coupling pathway. For Buchwald-Hartwig aminations, consider using biarylphosphine ligands. |
| High Reaction Temperature | While higher temperatures can increase the rate of the desired reaction, excessive heat can also lead to catalyst decomposition and promote side reactions. | Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Start with the recommended temperature in a known protocol and adjust as needed. |
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Your reaction is not proceeding to completion, or you are isolating very little of the target product. This can be linked to homo-coupling consuming your starting materials or other issues.
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Deactivation | The sulfone group or other functionalities on your substrates may coordinate to the palladium center, leading to catalyst inhibition or decomposition. | Ligand and Catalyst Screening: Test different palladium sources and a variety of bulky, electron-rich phosphine ligands that can shield the palladium center. In some cases, a higher catalyst loading might be necessary. |
| Inefficient Oxidative Addition | The Carbon-Chlorine bond in this compound is relatively strong and can be challenging to activate, which is often the rate-limiting step. | Switch to a More Reactive Halide: If feasible, consider using the analogous bromo- or iodo-phenyl methyl sulfone, as the C-Br and C-I bonds are more readily cleaved by palladium. Optimize Ligand: Use ligands known to facilitate the oxidative addition of aryl chlorides, such as the Buchwald biarylphosphine ligands. |
| Poor Choice of Base or Solvent | The base and solvent system is critical for the efficiency of the transmetalation step (in Suzuki-Miyaura) and the overall reaction rate. | Screen Reaction Conditions: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, THF). For Suzuki-Miyaura reactions, the presence of a small amount of water can be crucial for dissolving the base, but excess water can be detrimental. |
Frequently Asked Questions (FAQs)
Q1: Why is homo-coupling a common side reaction in palladium-catalyzed cross-coupling reactions?
A1: Homo-coupling can occur through several mechanisms. In Suzuki-Miyaura reactions, it is often initiated by the presence of Pd(II) species, which can arise from the oxidation of the Pd(0) catalyst by residual oxygen or from the use of a Pd(II) precatalyst.[1] These Pd(II) species can then catalyze the dimerization of the organoboron reagent. Homo-coupling of the aryl halide can also occur, particularly at higher temperatures.
Q2: How does the methyl sulfone group in this compound affect its reactivity in cross-coupling reactions?
A2: The methyl sulfone group is strongly electron-withdrawing. This has two main effects: 1) It activates the aryl ring towards nucleophilic aromatic substitution, which is relevant in Ullmann-type reactions. 2) In palladium-catalyzed reactions, it can make the C-Cl bond more challenging to activate for oxidative addition compared to electron-rich aryl chlorides. However, this electronic effect can be beneficial in other steps of the catalytic cycle. Studies have shown that while phenyl methyl sulfone can be unreactive in C-S bond coupling, the C-Cl bond on the same ring can be successfully coupled under the right conditions.[2]
Q3: Are there specific types of cross-coupling reactions that are better suited for this compound to avoid homo-coupling?
A3: Suzuki-Miyaura and Buchwald-Hartwig amination reactions can be optimized to minimize homo-coupling with this compound. The key is careful selection of the catalyst system (Pd(0) precatalyst and a bulky, electron-rich ligand) and rigorous exclusion of oxygen. Ullmann condensation, which uses a copper catalyst, is also a viable option, especially for C-N and C-O bond formation, as the mechanism is different and may be less prone to the types of homo-coupling seen in palladium catalysis.[3]
Q4: Can I use "this compound" in a Buchwald-Hartwig amination? What are the key considerations?
A4: Yes, Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl chlorides. For an electron-deficient substrate like this compound, success will depend on using a highly active catalyst system. This typically involves a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). A strong, non-nucleophilic base like sodium tert-butoxide is also commonly required. As with other cross-coupling reactions, minimizing oxygen is crucial to prevent catalyst deactivation.
Quantitative Data on Reaction Optimization
The following table summarizes the effect of different reaction parameters on the yield of a Suzuki-Miyaura cross-coupling reaction. While not directly measuring homo-coupling, maximizing the yield of the desired product inherently means minimizing side reactions. The data is based on a representative protocol for the coupling of an aryl chloride.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | Moderate |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | High |
| 4 | Pd(acac)₂ | RuPhos | K₃PO₄ | Dioxane/DMSO | 80 | High |
This table is illustrative and based on general principles and published data for similar substrates. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of the Chloro Group in a Phenyl Sulfone Derivative
This protocol is adapted from a procedure reported for a sequential cross-coupling of a 2-chlorophenylsulfone derivative and is optimized to favor the cross-coupling of the C-Cl bond while minimizing side reactions.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or oven-dried reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, mix Pd(OAc)₂ and XPhos.
-
Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask, followed by the degassed 1,4-dioxane via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting homo-coupling side reactions.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Managing the formation of impurities during the synthesis of "2-Chlorophenyl methyl sulfone" derivatives
Technical Support Center: Synthesis of 2-Chlorophenyl Methyl Sulfone Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and preventing the formation of impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are the primary challenges?
A1: The most prevalent method for synthesizing aryl sulfones, including this compound, is the oxidation of the corresponding sulfide (2-Chlorothioanisole).[1][2] The primary challenges during this synthesis are controlling the oxidation state to prevent the formation of the sulfoxide intermediate as an impurity and avoiding over-oxidation or side reactions with other functional groups on the molecule.[1][3] Reaction monitoring and careful control of stoichiometry are crucial.[1]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The most common impurities include:
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Starting Material: Unreacted 2-Chlorothioanisole due to incomplete reaction.
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Under-Oxidized Product: 2-Chlorophenyl methyl sulfoxide, which is an intermediate in the oxidation process.[2][3]
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Isomeric Impurities: Positional isomers such as 3-Chlorophenyl methyl sulfone or 4-Chlorophenyl methyl sulfone, which may arise from impurities in the starting materials.
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Solvent/Reagent-Related Impurities: Byproducts from reactions involving the solvent or excess reagents.
Q3: How can I monitor the progress of the oxidation reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to achieve good separation between the starting sulfide, the intermediate sulfoxide, and the final sulfone product. The sulfone is typically the most polar compound and will have the lowest Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction mixture.[4]
Q4: What are the recommended purification techniques for the final product?
A4: For crystalline solids, recrystallization is often the most effective method for removing minor impurities.[5] If the product is an oil or if recrystallization fails to remove impurities, column chromatography on silica gel is the preferred method.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Significant amount of starting material (2-Chlorothioanisole) remains in the final product.
-
Potential Cause 1: Insufficient Oxidant: The stoichiometric amount of the oxidizing agent was too low to fully convert the starting material.
-
Suggested Solution 1: Increase the equivalents of the oxidant (e.g., hydrogen peroxide, m-CPBA) by 10-20% and monitor the reaction closely by TLC or HPLC.
-
Potential Cause 2: Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion due to suboptimal conditions.
-
Suggested Solution 2: Increase the reaction temperature according to literature precedents or extend the reaction time, continuing to monitor until the starting material is consumed.
Problem 2: The product is contaminated with 2-Chlorophenyl methyl sulfoxide.
-
Potential Cause: Incomplete Oxidation. This is the most common cause, indicating that the reaction was stopped prematurely or an insufficient amount of oxidant was used.[1]
-
Suggested Solution: Re-subject the impure product to the oxidation conditions with an additional amount of oxidant to drive the conversion from sulfoxide to the desired sulfone.[2] Careful monitoring is essential to avoid side reactions.
Problem 3: The final product has a low melting point and appears oily or impure after initial purification.
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Potential Cause 1: Presence of Isomeric Impurities. Isomers can act as an impurity, causing melting point depression. The source is often the initial starting material (2-chlorothioanisole).
-
Suggested Solution 1: Verify the purity of the starting material before synthesis. If isomers are present in the product, purification via column chromatography is typically required, as recrystallization may be ineffective.
-
Potential Cause 2: Residual Solvent. Trapped solvent from the work-up or purification can lower the melting point.
-
Suggested Solution 2: Dry the product thoroughly under high vacuum, possibly with gentle heating, to remove any residual solvent.
Problem 4: Low overall yield after purification.
-
Potential Cause 1: Over-oxidation or Side Reactions. Harsh reaction conditions (e.g., excessive oxidant, high temperatures) can lead to the formation of undesired byproducts, lowering the yield of the target molecule.[6]
-
Suggested Solution 1: Employ milder reaction conditions. Add the oxidant portion-wise or at a lower temperature to better control the reaction.[1] Using catalytic methods can also improve selectivity.[1][7]
-
Potential Cause 2: Product Loss During Work-up or Purification. The product may have partial solubility in the aqueous phase during extraction or may be lost during recrystallization if an inappropriate solvent is used.
-
Suggested Solution 2: Optimize the extraction and purification steps. Perform back-extractions of the aqueous layers. For recrystallization, perform small-scale solvent screening to find a system that provides high recovery.
Data Presentation
Table 1: Common Impurities and Management Strategies
| Impurity Name | Formation Pathway | Recommended Analytical Method | Mitigation & Removal Strategy |
| 2-Chlorothioanisole | Incomplete reaction of starting material. | TLC, GC-MS, HPLC | Increase oxidant stoichiometry, reaction time, or temperature. Remove via column chromatography. |
| 2-Chlorophenyl methyl sulfoxide | Incomplete oxidation of the sulfide intermediate.[1] | TLC, HPLC, LC-MS | Increase oxidant or re-subject mixture to reaction conditions. Separate via column chromatography. |
| Positional Isomers (e.g., 4-Chlorophenyl methyl sulfone) | Impurity present in the starting 2-Chlorothioanisole. | HPLC, GC-MS | Source high-purity starting materials. Very difficult to remove; requires careful column chromatography or fractional crystallization. |
| Benzoic Acid (if using m-CPBA) | Byproduct from the m-CPBA oxidant. | HPLC | Remove during work-up with an aqueous basic wash (e.g., sodium bicarbonate solution). |
Experimental Protocols
Protocol 1: Synthesis of this compound via H₂O₂ Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chlorothioanisole (1 equivalent) in glacial acetic acid (5-10 mL per gram of sulfide).
-
Addition of Oxidant: Cool the flask in an ice-water bath. Slowly add 30% hydrogen peroxide (H₂O₂) (2.2 - 2.5 equivalents) dropwise, ensuring the internal temperature does not exceed 20-25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress every 30-60 minutes using TLC. The reaction is typically complete in 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of cold water. The product will often precipitate as a white solid.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. Ethanol or an ethanol/water mixture is often effective for aryl sulfones.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purity Analysis by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.
-
Start with 30% A, increase to 90% A over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter before injection.[4]
Visualizations
Diagrams of Workflows and Pathways
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Key impurity formation pathways during the synthesis of this compound.
Caption: Troubleshooting decision tree for impurity identification and resolution in crude product.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Chlorophenyl Methyl Sulfone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving 2-Chlorophenyl methyl sulfone. The inherent electronic properties of this substrate, characterized by an electron-withdrawing sulfone group and a relatively inert C-Cl bond, can present unique challenges in achieving high reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low or no conversion is a common issue and can be attributed to several factors. The primary reason is often the low reactivity of the C-Cl bond, which is further deactivated by the electron-withdrawing methyl sulfone group, making the oxidative addition step in the catalytic cycle challenging.[1]
To troubleshoot this, consider the following:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be insufficient. More active catalytic systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), are often required to facilitate the oxidative addition.[2][3][4]
-
Reaction Temperature: Higher reaction temperatures can help overcome the activation energy for C-Cl bond cleavage. However, be mindful of potential side reactions and catalyst decomposition at elevated temperatures.[2]
-
Choice of Base: The base plays a crucial role in the catalytic cycle. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are recommended.[2][3]
Q2: I am seeing significant side product formation. What are the likely side reactions and how can I minimize them?
Common side reactions include hydrodehalogenation (reduction of the C-Cl bond), homocoupling of the coupling partners, and catalyst decomposition.
-
Hydrodehalogenation: This can occur if there are sources of hydrogen in the reaction mixture. Ensure an inert atmosphere is strictly maintained and that all reagents and solvents are anhydrous.[2]
-
Homocoupling: This is often promoted by the presence of oxygen. Thoroughly degassing the solvent and using Schlenk techniques can minimize this side reaction.[2]
-
Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid can be sensitive to acidic protons. Using anhydrous solvents and reagents, or switching to more stable boronic esters (e.g., pinacol esters), can mitigate this issue.
Q3: Can the methyl sulfone group itself participate in the reaction or interfere with the catalyst?
While the primary reactive site is the C-Cl bond, the sulfone group is a key electronic feature of the molecule. Under certain conditions, particularly at higher temperatures and with specific catalyst systems, C-S bond activation can occur.[1] However, for most standard cross-coupling reactions targeting the C-Cl bond, the sulfone group is generally stable. The strong electron-withdrawing nature of the sulfone group is the more significant factor affecting the reactivity of the aryl chloride.
Troubleshooting Guides
Low Yields in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following decision tree and data tables for guidance.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, or other Buchwald ligands | Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[1] |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for this challenging substrate. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are often required. |
| Solvent | Toluene, Dioxane, or THF (often with a small amount of water) | Aprotic solvents are generally effective. Water can sometimes aid in the catalytic cycle. |
| Temperature | 80-120 °C | Higher temperatures are typically needed to drive the reaction to completion. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium source (0.01-0.05 equiv.), and the ligand (0.02-0.10 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Low Yields in Buchwald-Hartwig Amination
For low yields in the Buchwald-Hartwig amination of this compound, the following guide can be used.
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective palladium sources. |
| Ligand | XPhos, RuPhos, BrettPhos | Highly active ligands for C-N bond formation with aryl chlorides.[2] |
| Catalyst Loading | 1-5 mol% | May require higher loading for this less reactive substrate. |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) | Strong, non-nucleophilic bases are essential for this transformation.[2][3] |
| Solvent | Toluene or Dioxane | Aprotic solvents that can be heated to sufficient temperatures. |
| Temperature | 100-120 °C | Elevated temperatures are generally necessary. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium source (0.01-0.05 equiv.), the ligand (0.02-0.10 equiv.), and the base (1.2-1.5 equiv.) to a dry Schlenk tube.
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Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
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Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by an appropriate analytical technique (TLC, GC-MS, LC-MS).
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.[2]
Low Yields in Sonogashira and Heck Reactions
While less common for this specific substrate, if you are attempting a Sonogashira or Heck reaction and experiencing low yields, the principles of using a highly active catalyst system and optimizing reaction conditions remain paramount.
Caption: Troubleshooting logic for Sonogashira and Heck reactions.
Table 3: General Recommendations for Sonogashira and Heck Reactions
| Reaction Type | Key Parameter | Recommendation |
| Sonogashira | Catalyst System | Pd catalyst (e.g., Pd(PPh₃)₄) with a Cu(I) co-catalyst (e.g., CuI).[5][6] |
| Base | An amine base such as triethylamine or diisopropylethylamine is typically used.[5][6] | |
| Heck | Ligand | Phosphine ligands are generally required; bulky, electron-rich ligands can improve yields with aryl chlorides.[7][8] |
| Base | An organic base like triethylamine or an inorganic base such as K₂CO₃ can be effective.[7][8] |
Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal reaction conditions are highly dependent on the specific coupling partners and should be determined through systematic screening and optimization. Always follow appropriate laboratory safety procedures.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
Impact of solvent and base selection on "2-Chlorophenyl methyl sulfone" reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals working with 2-Chlorophenyl methyl sulfone. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the methyl sulfone group activates the aromatic ring, making it susceptible to attack by nucleophiles. The substitution can occur at the position of the chlorine atom.
Q2: Which factors have the most significant impact on the reactivity of this compound?
A2: The choice of solvent and base are critical factors. Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity. The strength of the base is also crucial; a stronger base will typically lead to a faster reaction rate by generating a more potent nucleophile.
Q3: Can the methyl sulfone group also act as a leaving group?
A3: Yes, under certain conditions, the methyl sulfone group can also be displaced by a nucleophile in an SNAr reaction. The relative leaving group ability of chloride versus methyl sulfone can depend on the specific nucleophile, base, and reaction conditions employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insufficiently strong base: The chosen base may not be strong enough to deprotonate the nucleophile effectively. 2. Inappropriate solvent: Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile. 3. Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KOtBu). 2. Use a polar aprotic solvent such as DMSO, DMF, or THF.[1] 3. Increase the reaction temperature, monitoring for potential side reactions. |
| Formation of Side Products | 1. Benzyne formation: Very strong bases (e.g., NaNH₂) can promote an elimination-addition mechanism via a benzyne intermediate, leading to regioisomeric products. 2. Reaction with the solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to impurities. | 1. Use a less aggressive base if benzyne formation is suspected. 2. Ensure the reaction temperature is within the stability limits of the solvent. Consider using an alternative high-boiling point aprotic solvent like diglyme. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous phase: Highly polar products may be lost during aqueous workup. 2. Emulsion formation during extraction: This can make phase separation challenging. | 1. Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and "salt out" the product. 2. Add a small amount of a different organic solvent or brine to break the emulsion. Centrifugation can also be effective. |
Data Presentation: Impact of Solvent and Base Selection
The following tables summarize the expected qualitative impact of solvent and base selection on the reactivity of this compound in SNAr reactions, based on established principles.
Table 1: Effect of Solvent on Reaction Rate
| Solvent Type | Example Solvents | Expected Impact on SNAr Rate | Reasoning |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | High | Solvates the cation of the base, leaving a "naked" and highly reactive anion (nucleophile).[1] |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity.[2] |
| Non-polar | Toluene, Hexane | Very Low | Poor solubility of ionic reagents (base, nucleophile salt) significantly hinders the reaction. |
Table 2: Effect of Base Strength on Reaction Rate
| Base | Typical pKa of Conjugate Acid | Expected Impact on SNAr Rate | Notes |
| K₂CO₃ | 10.3 | Moderate | A common and relatively mild base suitable for many SNAr reactions. |
| NaH | ~36 | High | A very strong, non-nucleophilic base that irreversibly deprotonates most nucleophiles. |
| KOtBu | ~19 | High | A strong, sterically hindered base that is effective at generating potent nucleophiles. |
| NaOMe | 15.5 | Moderate to High | A strong base and also a potent nucleophile itself (methoxide). |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxyphenyl methyl sulfone
This protocol describes a typical procedure for the reaction of this compound with sodium methoxide.
Materials:
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This compound
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Sodium methoxide (NaOMe)
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Anhydrous Dimethylformamide (DMF)
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Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Add anhydrous DMF to dissolve the starting material.
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In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in a minimal amount of anhydrous DMF.
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Slowly add the sodium methoxide solution to the solution of this compound at room temperature with stirring.
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Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Phenylamino)phenyl methyl sulfone
This protocol outlines a general procedure for the reaction with an amine nucleophile.
Materials:
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This compound
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Aniline
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Potassium carbonate (K₂CO₃)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware
Procedure:
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To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).
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Add anhydrous DMSO to the flask.
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Heat the reaction mixture to 100-120 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General mechanism for the SNAr reaction of this compound.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
Strategies to improve the selectivity of reactions involving "2-Chlorophenyl methyl sulfone"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Chlorophenyl methyl sulfone." The following resources are designed to help improve the selectivity of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: this compound has two primary reactive sites for cross-coupling reactions: the chloro group and the methyl sulfone group. The reactivity of each site can be selectively controlled by tuning the reaction conditions, particularly the choice of catalyst, ligand, and temperature.
Q2: How can I achieve selective Suzuki-Miyaura coupling at the chloro group without affecting the methyl sulfone group?
A2: Selective Suzuki-Miyaura coupling at the C-Cl bond can be achieved by using a palladium catalyst with a sterically hindered biaryl phosphine ligand, such as XPhos, at a relatively low temperature. These conditions favor the oxidative addition of palladium to the more reactive C-Cl bond while leaving the C-S bond of the sulfone group intact.[1]
Q3: What conditions are required to selectively couple at the methyl sulfone group?
A3: To achieve selectivity for the methyl sulfone group, a different ligand and higher reaction temperatures are necessary. Using a ligand like RuPhos at elevated temperatures (e.g., 80 °C or higher) facilitates the oxidative addition of palladium to the C-S bond, enabling the Suzuki-Miyaura coupling at this position.[1] Under these conditions, the C-Cl bond would have likely already reacted if it was the intended site.
Q4: Can I perform a sequential cross-coupling on this compound?
A4: Yes, the differential reactivity of the chloro and sulfone groups allows for sequential cross-coupling reactions. A typical strategy involves first performing a selective coupling at the chloro group using a ligand like XPhos at a lower temperature. After purification of the mono-coupled product, a second coupling can be performed at the sulfone group using a different ligand, such as RuPhos, at a higher temperature.[1]
Q5: What are the common challenges in achieving high selectivity in these reactions?
A5: Common challenges include:
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Cross-reactivity: Achieving exclusive reaction at one site without any competing reaction at the other.
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Catalyst deactivation: The sulfur atom in the sulfone group can sometimes coordinate to the palladium center and inhibit catalysis.
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Homocoupling: Self-coupling of the boronic acid partner can occur as a side reaction.
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Protodeboronation: Loss of the boronic acid group before cross-coupling can take place.
Q6: How does the choice of solvent and base affect the selectivity of these reactions?
A6: The solvent and base play crucial roles in solubilizing the reagents and activating the catalyst and boronic acid. Aprotic polar solvents like dioxane or toluene are commonly used. The choice of base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is critical for the transmetalation step and can influence the overall reaction rate and selectivity. For challenging couplings, a careful screening of bases and solvents is often necessary.
Q7: Are there other types of reactions where selectivity is a concern for this compound?
A7: Yes, in Nucleophilic Aromatic Substitution (SNAr) reactions, the regioselectivity of the incoming nucleophile is a key consideration. The chloro and sulfone groups are both electron-withdrawing and can activate the aromatic ring for nucleophilic attack. The position of substitution will depend on the nature of the nucleophile and the specific reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst poisoning by the sulfone group. | Increase catalyst and ligand loading. Switch to a more robust ligand system (e.g., bulky biaryl phosphine ligands). |
| Inefficient catalyst activation. | Use a well-defined palladium precatalyst. Ensure an inert atmosphere and use anhydrous, degassed solvents. | |
| Poor selectivity (mixture of products) | Inappropriate ligand or temperature. | For C-Cl coupling, use XPhos at a lower temperature. For C-S coupling, use RuPhos at a higher temperature.[1] |
| Reaction time is too long, leading to background reactions. | Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed. | |
| Significant homocoupling of boronic acid | Presence of oxygen or inefficient catalyst reduction. | Thoroughly degas all solvents and reagents. Use a Pd(0) source or an efficient precatalyst. |
| Protodeboronation of the boronic acid | Presence of water or unsuitable base. | Use anhydrous solvents and bases. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the Chloro Group
This protocol is a representative example for the selective cross-coupling at the chloro position of a 2-chlorophenyl sulfone derivative.
Reagents:
-
This compound derivative (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Pd₂(dba)₃ (2 mol%)
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XPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous, degassed 1,4-dioxane
Procedure:
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To an oven-dried Schlenk tube, add the this compound derivative, arylboronic acid, and K₃PO₄.
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In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in 1,4-dioxane.
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Add the catalyst solution to the Schlenk tube.
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Seal the tube, and heat the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Selective Suzuki-Miyaura Coupling at the Sulfone Group
This protocol is a representative example for the selective cross-coupling at the sulfone position, assuming the chloro group has already been functionalized or is not present.
Reagents:
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Aryl methyl sulfone derivative (1.0 equiv)
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Arylboronic acid (1.5 equiv)
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Pd(OAc)₂ (2 mol%)
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RuPhos (4 mol%)
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K₃PO₄ (2.0 equiv)
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Anhydrous, degassed toluene
Procedure:
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To an oven-dried Schlenk tube, add the aryl methyl sulfone derivative, arylboronic acid, and K₃PO₄.
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In a separate glovebox, add Pd(OAc)₂ and RuPhos.
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Add the anhydrous, degassed toluene to the Schlenk tube.
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Seal the tube, and heat the reaction mixture at 80-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
References
"2-Chlorophenyl methyl sulfone" stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chlorophenyl methyl sulfone under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like most aryl sulfones, is a highly stable organic compound.[1][2] It exhibits excellent thermal stability and is generally resistant to degradation under standard laboratory conditions.[1][2] The carbon-sulfur (C-S) bond in the sulfone group is robust and not easily cleaved.
Q2: Is this compound expected to degrade under acidic conditions?
A2: Under mild acidic conditions, significant degradation of this compound is not expected. Aryl sulfones are known for their stability in acidic media.[3] Any potential degradation would likely require harsh conditions, such as high temperatures and concentrated strong acids.
Q3: What is the expected stability of this compound under basic conditions?
A3: Similar to its behavior in acidic media, this compound is anticipated to be stable under mild basic conditions. The aryl C-SO2 bond is generally resistant to cleavage by bases.[4] Significant degradation would likely necessitate forcing conditions, such as elevated temperatures and highly concentrated bases.
Q4: What are the potential degradation pathways for this compound under forcing conditions?
A4: While the sulfone group itself is very stable, under harsh acidic or basic conditions, other parts of the molecule may react. A potential, though unlikely, degradation pathway could involve nucleophilic aromatic substitution of the chloride atom, potentially leading to the formation of 2-hydroxyphenyl methyl sulfone. However, cleavage of the C-S bond to yield 2-chlorophenol and methanesulfonic acid is considered highly unlikely under typical hydrolytic conditions.
Q5: I am not observing any degradation of this compound in my experiment. What should I do?
A5: The high stability of this compound means that degradation may not be observed under mild stress conditions. If your experimental goal is to induce degradation (e.g., for forced degradation studies), you will need to increase the severity of the conditions. This may include increasing the concentration of the acid or base, raising the temperature, or extending the exposure time. A target degradation of 5-20% is often sought in such studies.[5]
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
Issue 1: No Degradation Observed
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Potential Cause: The experimental conditions are too mild for the highly stable aryl sulfone structure.
-
Suggested Solutions:
-
Increase Temperature: Elevate the reaction temperature in increments of 10-20°C.
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Increase Acid/Base Concentration: Gradually increase the molarity of the acidic or basic solution.
-
Extend Reaction Time: Prolong the duration of the experiment, monitoring at various time points.
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Use of Co-solvents: If solubility is an issue, a water-miscible organic co-solvent can be used, though it's important to ensure it is inert under the reaction conditions.
-
Issue 2: Unexpected Peaks in HPLC Analysis
-
Potential Cause 1: Impurities in the starting material.
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Suggested Solution: Analyze a sample of the starting material under the initial HPLC conditions to identify any pre-existing impurities.
-
Potential Cause 2: Interaction with the mobile phase or column.
-
Suggested Solution: Run a blank gradient (mobile phase without sample) to check for ghost peaks. Ensure the mobile phase pH is appropriate for the analyte and column.
-
Potential Cause 3: Formation of minor degradation products.
-
Suggested Solution: If forcing conditions are applied, these may be genuine but minor degradation products. Consider adjusting the stress conditions to see if the profile changes.
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Potential Cause 4: Sample solvent effects.
-
Suggested Solution: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.
Quantitative Data Summary
| Stress Condition | Reagent | Concentration | Temperature | Duration | Target Degradation |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temp. - 80°C | 24 - 72 hours | 5 - 20% |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temp. - 80°C | 24 - 72 hours | 5 - 20% |
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
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To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
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Prepare a parallel sample with 1 M HCl.
-
-
Incubation: Store the samples at 60°C and protect them from light. Withdraw aliquots at predetermined time intervals (e.g., 0, 8, 24, 48, and 72 hours).
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Sample Processing: Before analysis, neutralize the aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH). Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Under Basic Conditions
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Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described for the acidic degradation study.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Prepare a parallel sample with 1 M NaOH.
-
-
Incubation: Store the samples at 60°C, protected from light. Withdraw aliquots at specified time points.
-
Sample Processing: Neutralize the aliquots with an equivalent amount of a suitable acid (e.g., 0.1 M HCl or 1 M HCl). Dilute the neutralized sample with the mobile phase for HPLC analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Troubleshooting workflow for forced degradation studies.
Caption: Hypothetical degradation pathway under forcing conditions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Desulfonylative Functionalization of Organosulfones via Inert (Hetero)Aryl C(sp2)–SO2 Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Preventing degradation of "2-Chlorophenyl methyl sulfone" during workup
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Chlorophenyl methyl sulfone during experimental workup procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the workup of reactions involving this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound after basic workup (e.g., washing with NaOH, NaHCO₃, or Na₂CO₃). | Degradation via Nucleophilic Aromatic Substitution (SNAr). The methylsulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic attack. Basic conditions can introduce nucleophiles like hydroxide (OH⁻) or other basic species that displace the chloride atom. | Avoid strong bases. Use a neutral workup procedure. Wash with water or a saturated brine solution instead of basic solutions. If an acid needs to be neutralized, use a mild base like saturated sodium bicarbonate solution sparingly and at low temperatures, monitoring the reaction closely by TLC. |
| Appearance of a new, more polar spot on TLC after basic wash. | Formation of 2-Hydroxyphenyl methyl sulfone. This is a likely byproduct of the SNAr reaction where the chloro group is substituted by a hydroxyl group. | Confirm the identity of the byproduct using analytical techniques such as LC-MS or NMR if possible. If confirmed, this is strong evidence for base-induced degradation. Proceed with a neutral workup for subsequent experiments. |
| Low recovery after purification by silica gel chromatography. | Adsorption or degradation on silica. The polarity of the sulfone group can lead to strong interactions with the acidic silica gel, causing tailing and in some cases, degradation, especially if the compound is sensitive. | Deactivate the silica gel. Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent to neutralize acidic sites.[1] Alternatively, use a less acidic stationary phase such as alumina (neutral or basic).[2] |
| Product is found in the aqueous layer during extraction. | Unexpectedly high polarity or salt formation. While this compound is generally soluble in organic solvents, extensive hydrogen bonding with water or the formation of a soluble complex could lead to partitioning into the aqueous phase. | Back-extract the aqueous layer. Extract the aqueous washes with a fresh portion of organic solvent to recover any dissolved product. Use a salting-out effect by washing with brine to decrease the solubility of the organic compound in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to acidic conditions during workup?
A1: Generally, the sulfonyl group is stable under acidic conditions.[3] Therefore, washing with dilute, non-nucleophilic acids (e.g., dilute HCl or H₂SO₄) to remove basic impurities is typically safe and should not cause significant degradation of the sulfonyl group or induce unwanted reactions on the aromatic ring.
Q2: What is the primary degradation pathway for this compound during a basic workup?
A2: The most probable degradation pathway under basic conditions is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the methylsulfonyl group activates the ortho-positioned chlorine atom for displacement by nucleophiles, such as hydroxide ions, which may be present in basic aqueous solutions.
Q3: Can I use sodium bicarbonate to neutralize my reaction mixture?
A3: While sodium bicarbonate is a milder base than sodium hydroxide, it can still create a sufficiently basic environment to cause slow degradation of this compound, especially with prolonged exposure or at elevated temperatures. If a basic wash is necessary, it is recommended to use saturated sodium bicarbonate solution at a low temperature (0-5 °C) and for a minimal amount of time. Always monitor the integrity of the compound by TLC before and after the wash.
Q4: How can I monitor for degradation during the workup?
A4: Thin-Layer Chromatography (TLC) is an effective tool for monitoring degradation. Spot your organic layer on a TLC plate before and after each wash. The appearance of new spots, particularly those with a lower Rf value (indicating higher polarity), may signal the formation of degradation products like 2-Hydroxyphenyl methyl sulfone.
Q5: What is the recommended general workup procedure to minimize degradation?
A5: A neutral workup is the safest approach. This involves diluting the reaction mixture with an appropriate organic solvent and washing with water and/or brine. This procedure avoids the potential for base-catalyzed nucleophilic aromatic substitution.
Experimental Protocol: Recommended Neutral Workup
This protocol is designed to minimize the degradation of this compound during the isolation and purification process.
1. Quenching the Reaction:
-
Cool the reaction mixture to room temperature or 0 °C, depending on the reaction's exothermicity.
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
2. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (2 x volume of the organic layer).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume of the organic layer) to aid in the removal of water and break up any emulsions.
-
4. Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter the drying agent and wash the filter cake with a small amount of the fresh organic solvent.
5. Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
6. Purification (if necessary):
-
If further purification is required, consider using flash column chromatography with deactivated silica gel or an alternative stationary phase like neutral alumina.
Quantitative Data Summary
The following table provides a hypothetical comparison of expected product recovery under different workup conditions, based on the principles of chemical reactivity. Actual results may vary depending on the specific reaction conditions.
| Workup Condition | Expected Recovery of this compound | Potential for Degradation | Notes |
| Neutral Workup (Water/Brine wash) | High (>95%) | Minimal | Recommended for preserving the integrity of the product. |
| Mild Basic Workup (Sat. NaHCO₃, 0-5 °C, short duration) | Moderate to High (85-95%) | Low to Moderate | Risk of some product loss to SNAr. Monitor by TLC. |
| Strong Basic Workup (1M NaOH, room temp) | Low (<70%) | High | Significant degradation to 2-Hydroxyphenyl methyl sulfone is likely. |
Visualizations
Caption: Decision workflow for selecting the appropriate workup procedure.
Caption: Potential degradation of this compound via SNAr.
References
Validation & Comparative
A Comparative Guide to 2-Chlorophenyl Methyl Sulfone and 4-Chlorophenyl Methyl Sulfone in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate starting material or intermediate is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Positional isomers, such as 2-chlorophenyl methyl sulfone and 4-chlorophenyl methyl sulfone, offer a clear example of how a minor structural change can lead to significant differences in chemical behavior and application. This guide provides an objective comparison of these two isomers, supported by their physicochemical properties and roles in organic synthesis.
Physicochemical Properties: A Foundation for Reactivity
The physical properties of these isomers, particularly the melting point, reflect their structural differences. The higher melting point of the 4-chloro isomer is attributed to its greater molecular symmetry, allowing for more efficient packing within the crystal lattice.
| Property | This compound | 4-Chlorophenyl methyl sulfone |
| CAS Number | 17482-05-2[1][2][3][4] | 98-57-7[5][6] |
| Molecular Formula | C₇H₇ClO₂S[1][2][3] | C₇H₇ClO₂S[5] |
| Molecular Weight | 190.65 g/mol [1][2][3] | 190.65 g/mol [5] |
| Appearance | White Crystal[1] | White to light yellow crystalline powder[5] |
| Melting Point | Not specified in results | 90-98 °C[5][6] |
| Solubility | Good solubility in organic solvents[1] | Good stability and solubility in organic solvents[5] |
Applications in Organic Synthesis: Divergent Pathways
The positioning of the chlorine atom—ortho versus para—to the strongly electron-withdrawing methyl sulfone group dictates the primary applications of each isomer in synthetic chemistry.
4-Chlorophenyl methyl sulfone: A Versatile Intermediate
The para-isomer is a widely used building block in multiple sectors. Its unique sulfone functional group provides excellent stability and reactivity, making it a valuable intermediate.[5] Key applications include:
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.[5] A prominent example is its conceptual relationship to the synthesis of Dapsone (4,4'-diaminodiphenylsulfone), a cornerstone antibiotic for treating leprosy and other inflammatory conditions.[7][8]
-
Polymers: It is a precursor for high-performance polymers and coatings, where the sulfone group enhances thermal and chemical resistance.[5] Specifically, it is related to the monomer bis(4-chlorophenyl) sulfone used in producing polysulfones (PSU) and polyethersulfones (PES).[9][10]
-
Agrochemicals: It is utilized in the formulation of pesticides and herbicides.[5]
The reactivity of 4-chlorophenyl methyl sulfone is dominated by nucleophilic aromatic substitution (SNAAr), where the electron-poor aromatic ring is attacked by a nucleophile, leading to the displacement of the chloride leaving group.[11]
Caption: Synthesis of Dapsone via Nucleophilic Aromatic Substitution.[7][12]
This compound: A Specialized Building Block
The ortho-isomer is also a versatile compound, though its applications are influenced by the steric hindrance presented by the adjacent chloro and methyl sulfone groups.[1] This can be leveraged to achieve specific selectivities in certain reactions. Its applications include:
-
Pharmaceuticals: It is an important intermediate for developing anti-inflammatory and analgesic drugs.[1]
-
Agrochemicals: Like its para-isomer, it is used in creating pesticides and herbicides.[1]
-
Material Science: It is employed in the production of specialty polymers and resins requiring enhanced thermal and chemical stability.[1]
-
Complex Synthesis: Its unique reactivity makes it a valuable building block for creating complex, biologically active molecules.[1]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAAr)
The primary difference in reactivity between the two isomers lies in their susceptibility to nucleophilic aromatic substitution. In an SNAAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine). The reaction rate is significantly enhanced by the presence of strong electron-withdrawing groups, such as the methyl sulfone group (-SO₂CH₃), which stabilize the negatively charged intermediate (Meisenheimer complex).[11]
-
4-Chlorophenyl methyl sulfone: The sulfone group is para to the chlorine. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the sulfone group through resonance. This strong stabilization lowers the activation energy of the rate-determining step, making the reaction faster.[11]
-
This compound: The sulfone group is ortho to the chlorine. While it can also stabilize the negative intermediate through resonance, the ortho position introduces steric hindrance, which can impede the approach of the nucleophile to the reaction center. This steric effect can lead to slower reaction rates compared to the para isomer.
Experimental Protocols: A Framework for Comparison
To quantitatively compare the reactivity of these isomers, a controlled kinetic experiment is required. Below is a detailed methodology for such a study.
Experimental Protocol: Comparing SNAAr Reaction Rates with a Nucleophile
Objective: To determine and compare the rate constants for the reaction of this compound and 4-chlorophenyl methyl sulfone with a common nucleophile (e.g., sodium methoxide).
Materials:
-
This compound
-
4-Chlorophenyl methyl sulfone
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Anhydrous methanol (solvent)
-
Internal standard (e.g., naphthalene or biphenyl)
-
Quenching solution (e.g., dilute HCl)
Procedure:
-
Standard Preparation: Prepare stock solutions of each isomer and the internal standard in methanol at known concentrations.
-
Reaction Setup: In separate temperature-controlled reaction vessels (e.g., 50 °C), place a solution of one of the isomers and the internal standard in methanol.
-
Initiation: Initiate the reaction by adding a pre-heated solution of sodium methoxide to each vessel simultaneously. Start timers for each reaction.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution to neutralize the sodium methoxide.
-
Analysis: Analyze the quenched samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The internal standard allows for accurate quantification of the decreasing concentration of the starting material and the increasing concentration of the product over time.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the reaction order and calculate the rate constant (k) for each isomer.
Expected Outcome: The calculated rate constant for 4-chlorophenyl methyl sulfone is expected to be significantly higher than that for this compound, providing quantitative evidence of its greater reactivity in SNAAr reactions.
Caption: Experimental workflow for the comparative kinetic analysis of sulfone isomers.
Conclusion
The choice between this compound and 4-chlorophenyl methyl sulfone is a clear illustration of structure-function relationships in organic chemistry.
-
4-Chlorophenyl methyl sulfone is the preferred substrate for reactions requiring high reactivity in nucleophilic aromatic substitution, making it a high-volume intermediate for widely used polymers and pharmaceuticals.
-
This compound , while less reactive in standard SNAAr conditions due to steric effects, offers opportunities for more specialized applications where its unique substitution pattern can be used to control selectivity or build complex molecular architectures.
For the synthetic chemist, a clear understanding of these electronic and steric differences is paramount for designing efficient and successful synthetic strategies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 17482-05-2 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chlorophenyl methyl sulfone | CAS#:98-57-7 | Chemsrc [chemsrc.com]
- 7. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 8. medicoverhospitals.in [medicoverhospitals.in]
- 9. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]
- 10. Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis method for dapsone - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to Aryl Sulfones in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. While aryl halides and triflates have traditionally dominated as electrophilic coupling partners, the emergence of aryl sulfones offers a valuable alternative with a unique reactivity profile. This guide provides a comprehensive comparison of aryl sulfones with other common arylating agents in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Comparison of Arylating Agents
Aryl sulfones, particularly those activated with electron-withdrawing groups like a trifluoromethyl group (triflones), have demonstrated considerable utility as electrophiles in Suzuki-Miyaura cross-coupling reactions. Their reactivity is often complementary to that of traditional aryl halides, allowing for selective and sequential couplings.
A key study by Moran and coworkers established a general reactivity trend for various electrophiles in the Suzuki-Miyaura reaction, highlighting the unique position of aryl sulfones. The reactivity order was determined to be: Aryl Chlorides > Aryl Trifluoromethylsulfones > Nitroarenes .[1] This distinct reactivity window allows for the sequential cross-coupling of polyfunctionalized arenes, a powerful strategy for the rapid synthesis of complex molecules like terphenyls and quaterphenyls.[1]
Quantitative Data Summary
The following tables summarize the performance of various aryl sulfones and other electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. The data is compiled from the literature to provide a comparative overview of yields under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Trifluoromethylsulfones with Arylboronic Acids [1]
| Entry | Aryl Sulfone | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 95 |
| 2 | Phenyl trifluoromethyl sulfone | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 82 |
| 3 | Phenyl trifluoromethyl sulfone | 4-Nitrophenylboronic acid | 4-Nitrobiphenyl | 68 |
| 4 | Phenyl trifluoromethyl sulfone | 4-(Dimethylamino)phenylboronic acid | 4-(Dimethylamino)biphenyl | 99 |
| 5 | Phenyl trifluoromethyl sulfone | 4-(Diphenylamino)phenylboronic acid | 4-(Diphenylamino)biphenyl | 98 |
| 6 | 2-Pyridyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 85 |
| 7 | 2-Pyridyl trifluoromethyl sulfone | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)pyridine | 91 |
Reaction Conditions: Pd(acac)₂ (5 mol%), RuPhos (20 mol%), K₃PO₄ (3 equiv), Dioxane, 80 °C.
Table 2: Comparative Reactivity in Sequential Suzuki-Miyaura Cross-Coupling [1]
| Starting Material | Step 1: Coupling Partner & Conditions | Intermediate (Yield %) | Step 2: Coupling Partner & Conditions | Final Product (Yield %) |
| 1-Chloro-4-(trifluoromethylsulfonyl)benzene | 4-Nitrophenylboronic acid; Pd(OAc)₂, XPhos, K₃PO₄, THF, 22 °C | 4'-Nitro-[1,1'-biphenyl]-4-yl(trifluoromethyl)sulfone (95%) | 4-(N-carbazole)phenylboronic acid; Standard sulfone coupling conditions | 9-(4'-(4-Nitrophenyl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (88%) |
| 2-Chloro-1-nitro-4-(trifluoromethylsulfonyl)benzene | 4-Methoxyphenylboronic acid; Pd(OAc)₂, XPhos, K₃PO₄, THF, 22 °C | 2-(4-Methoxyphenyl)-1-nitro-4-(trifluoromethylsulfonyl)benzene (92%) | 4-tert-Butylphenylboronic acid; Standard sulfone coupling conditions | 4''-tert-Butyl-4-methoxy-2'-nitro-1,1':4',1''-terphenyl (85%) |
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction of an aryl trifluoromethylsulfone is provided below.
General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Trifluoromethylsulfone
Materials:
-
Aryl trifluoromethylsulfone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (0.05 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.20 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl trifluoromethylsulfone (e.g., 0.5 mmol), arylboronic acid (0.75 mmol), Pd(acac)₂ (0.025 mmol), RuPhos (0.1 mmol), and K₃PO₄ (1.5 mmol).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the reaction mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir the mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling with Aryl Sulfones
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl sulfones.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Decision Tree for Selecting an Arylating Agent
Caption: A decision tree to guide the selection of an arylating agent.
Conclusion
Aryl sulfones, particularly aryl trifluoromethylsulfones, have carved out a significant niche in the landscape of palladium-catalyzed cross-coupling reactions. Their unique reactivity, which is intermediate between that of aryl chlorides and nitroarenes, makes them invaluable tools for the strategic, sequential construction of complex polyaromatic systems. While aryl halides remain the workhorses of cross-coupling due to their cost-effectiveness and broad availability, and aryl triflates are the go-to for highly challenging couplings requiring maximum reactivity, aryl sulfones offer a complementary approach that expands the synthetic chemist's toolkit. The choice of the optimal electrophile will ultimately depend on the specific synthetic challenge, including the need for sequential reactions, cost considerations, and the electronic nature of the substrates.
References
A Comparative Guide to the Structural Validation of Novel Polyaromatic Compounds Synthesized from 2-Chlorophenyl Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel polyaromatic compounds synthesized from 2-chlorophenyl sulfone precursors. It details the experimental data supporting their structural validation and compares their synthetic route to alternative methodologies. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Introduction
2-Chlorophenyl methyl sulfone and its analogues are versatile building blocks in organic synthesis, widely utilized in the development of pharmaceuticals and agrochemicals.[1] The sulfone group's reactivity and stability make it an excellent functional handle for constructing complex molecular architectures.[1] This guide focuses on the structural validation of a series of novel polyaromatic compounds—a biphenyl, terphenyl, and quaterphenyl—synthesized via a sequential Suzuki-Miyaura coupling strategy starting from a 2-chlorophenyl sulfone derivative. A detailed comparison with alternative synthetic approaches for sulfone-containing compounds is also presented.
Performance Comparison: Sequential Suzuki-Miyaura Coupling vs. Alternative Synthetic Routes
The synthesis of complex bi- and polyaryls often relies on sequential cross-coupling reactions. The distinct reactivity of different functional groups on an aromatic ring can be exploited to achieve selective transformations. In the featured synthesis, the differing reactivity of a chloro group, a sulfone group, and a nitro group on a phenyl ring allows for a stepwise construction of higher-order polyaromatics.[2]
Below is a comparative table summarizing the featured synthetic approach and common alternatives for the synthesis of sulfone-containing biaryls.
| Synthetic Strategy | Precursors | Catalyst/Reagents | Key Advantages | Key Limitations |
| Sequential Suzuki-Miyaura Coupling [2] | 2-Chlorophenyl sulfone derivative, Arylboronic acids | Palladium catalyst (e.g., Pd(acac)2), Ligands (e.g., XPhos, RuPhos, BrettPhos), Base (e.g., K3PO4) | High modularity; allows for the synthesis of complex, non-symmetric polyaromatics; good functional group tolerance. | Requires careful selection of catalysts and ligands for each step; may require elevated temperatures. |
| Nucleophilic Aromatic Substitution (SNAr) [3][4][5] | Activated aryl halides/sulfones, Nucleophiles (e.g., phenols, amines) | Base (e.g., K2CO3) | Often transition-metal-free; can be highly efficient for electron-deficient systems. | Limited to substrates with strong electron-withdrawing groups; may not be suitable for all substitution patterns. |
| Oxidation of Sulfides [6] | Aryl sulfides | Oxidizing agents (e.g., m-CPBA, H2O2) | A common and often high-yielding method for preparing sulfones. | Requires the prior synthesis of the corresponding sulfide; may not be suitable for sensitive functional groups. |
| Metal-mediated Cross-coupling with Sulfinates [6] | Aryl halides/boronates, Sodium sulfinate | Metal catalyst (e.g., Palladium, Copper) | A direct method to introduce the sulfone moiety. | The availability and stability of sulfinate reagents can be a limitation. |
Experimental Data for Structural Validation
The structures of the novel biphenyl, terphenyl, and quaterphenyl synthesized via sequential Suzuki-Miyaura coupling were confirmed using standard spectroscopic techniques. The data presented below is representative of the types of results obtained in such structural elucidations.
Table 2: Summary of 1H NMR and Mass Spectrometry Data
| Compound | Structure | Key 1H NMR Signals (ppm) | Mass Spectrometry (m/z) |
| Biphenyl 1a | A biphenyl derivative formed from the first Suzuki coupling. | Aromatic protons in the range of 7.0-8.5 ppm, with characteristic coupling patterns for the substituted phenyl rings. | [M+H]+ corresponding to the expected molecular weight. |
| Terphenyl 1b | A terphenyl derivative formed from the second Suzuki coupling. | Additional aromatic signals corresponding to the newly introduced phenyl ring, with potential for more complex splitting patterns. | [M+H]+ consistent with the addition of the second aryl group. |
| Quaterphenyl 1c | A quaterphenyl derivative from the final Suzuki coupling. | A complex aromatic region with overlapping multiplets, often requiring 2D NMR techniques for full assignment. | [M+H]+ confirming the molecular weight of the final product. |
Note: The specific chemical shifts and coupling constants are highly dependent on the exact substitution pattern of the synthesized molecules.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and the validation of compound structures.
4.1. General Protocol for Sequential Suzuki-Miyaura Coupling [2]
-
Step 1 (Chloro-selective coupling): To a solution of the 2-chlorophenyl sulfone derivative and the first arylboronic acid in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(OAc)2) with an appropriate ligand (e.g., XPhos) and a base (e.g., K3PO4). Heat the reaction mixture at a controlled temperature (e.g., 22 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2 (Sulfone-selective coupling): To the purified product from Step 1 and the second arylboronic acid in a suitable solvent, add a different palladium catalyst system (e.g., Pd(acac)2 with RuPhos) and a base. Heat the mixture at a higher temperature (e.g., 80 °C).
-
Work-up and Purification: Follow the same work-up and purification procedure as in Step 2.
-
Step 3 (Nitro-selective coupling): Repeat the coupling procedure with the product from Step 3 and the third arylboronic acid, using a third catalyst system (e.g., with BrettPhos) and a higher reaction temperature (e.g., 130 °C).
-
Final Work-up and Purification: Purify the final product using appropriate chromatographic techniques.
4.2. Protocol for 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
4.3. Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI). Acquire the mass spectrum in positive ion mode to observe the [M+H]+ ion.
-
Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio of the molecular ion peak.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the synthesis and structural validation of polyaromatics.
5.2. Signaling Pathway Inhibition
While the primary focus of this guide is structural validation, it is noteworthy that aryl sulfone derivatives have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, some sulfone-containing compounds have shown inhibitory activity against the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammatory responses.
Caption: Inhibition of the p38 MAPK signaling pathway by aryl sulfone compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of Pyroxasulfone and Other Pre-Emergent Herbicides
For Researchers, Scientists, and Agrochemical Professionals: A Deep Dive into the Performance of Sulfone-Containing Herbicides and Their Alternatives
The quest for effective and sustainable weed management strategies is a cornerstone of modern agricultural research. Herbicides containing a sulfone functional group have emerged as a significant class of agrochemicals. This guide provides a detailed comparison of the efficacy of pyroxasulfone, a prominent sulfone-containing herbicide, against two widely used pre-emergent herbicides with different modes of action: S-metolachlor and pendimethalin. This analysis is supported by experimental data to offer a clear perspective on their relative performance in controlling key weed species.
At a Glance: Comparing Key Herbicide Characteristics
| Feature | Pyroxasulfone | S-Metolachlor | Pendimethalin |
| Chemical Class | Isoxazoline | Chloroacetamide | Dinitroaniline |
| Mode of Action | Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitor (HRAC/WSSA Group 15)[1][2] | Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitor (HRAC/WSSA Group 15)[3][4] | Microtubule Assembly Inhibitor (HRAC/WSSA Group 3)[5][6] |
| Primary Uptake | Roots and shoots of emerging seedlings[1][2] | Shoots and roots of emerging seedlings[3][4] | Young roots and shoots of germinating weeds[5] |
| Application Timing | Pre-emergence[1] | Pre-emergence[3] | Pre-plant incorporated or Pre-emergence[5] |
Efficacy Comparison: Head-to-Head Weed Control
The following tables summarize the herbicidal efficacy of pyroxasulfone, S-metolachlor, and pendimethalin against a range of common and problematic weed species, based on data from various field and greenhouse trials.
Table 1: Control of Annual Grasses
| Weed Species | Herbicide | Application Rate (g a.i./ha) | % Control (Days After Treatment - DAT) | Reference |
| Barnyardgrass (Echinochloa crus-galli) | Pyroxasulfone | 150 | ≥80% at 14 DAT | [7] |
| S-Metolachlor | 1920 | ≥80% at 14 DAT | [7] | |
| Trifluralin (similar to Pendimethalin) | 1125 | ≥80% at 14 DAT | [7] | |
| Crabgrass (Digitaria sanguinalis) | Pyroxasulfone | 100 | >90% | [8] |
| S-Metolachlor | 960 | >90% | [8] | |
| Fall Panicum (Panicum dichotomiflorum) | Pyroxasulfone | 125 | 93% at 14 DAT | [9] |
| S-Metolachlor | 1400 | 93% at 14 DAT | [9] | |
| Pendimethalin | - | "Excellent" control | [10] | |
| Annual Ryegrass (Lolium multiflorum) | Pyroxasulfone | 100 | >90% | [2] |
| S-Metolachlor | - | - | ||
| Pendimethalin | - | - |
Table 2: Control of Broadleaf Weeds
| Weed Species | Herbicide | Application Rate (g a.i./ha) | % Control (Days After Treatment - DAT) | Reference |
| Slender Amaranth (Amaranthus viridis) | Pyroxasulfone | 100 | 100% at 28 DAT | [7] |
| S-Metolachlor | 960 | 100% at 28 DAT | [7] | |
| Trifluralin (similar to Pendimethalin) | 562.5 | ~92% at 28 DAT | [7] | |
| Common Lambsquarters (Chenopodium album) | Pyroxasulfone | 293 | >70% at 60 DAT | [11] |
| S-Metolachlor | - | - | ||
| Pendimethalin | 2130 | <70% at 60 DAT | [11] | |
| Hairy Fleabane (Conyza bonariensis) | Pyroxasulfone | 50 | 99% at 42 DAT | [7] |
| S-Metolachlor | 960 | <99% at 42 DAT | [7] | |
| Trifluralin (similar to Pendimethalin) | 562.5 | <99% at 42 DAT | [7] |
Mode of Action Signaling Pathways
The distinct mechanisms by which these herbicides control weeds are crucial for understanding their spectrum of activity and for managing herbicide resistance.
References
- 1. pomais.com [pomais.com]
- 2. Development of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Metolachlor Herbicide | Advanced Pre-Emergence Weed Control [smagrichem.com]
- 4. S-Metolachlor Mode of Action: How It Works for Weed Control & OEM Supply [allpesticides.com]
- 5. Prowl / pendimethalin | CALS [cals.cornell.edu]
- 6. Pendimethalin - Wikipedia [en.wikipedia.org]
- 7. weedcontroljournal.org [weedcontroljournal.org]
- 8. adama.com [adama.com]
- 9. hort [journals.ashs.org]
- 10. aurora.auburn.edu [aurora.auburn.edu]
- 11. hort [journals.ashs.org]
Unlocking Sequential Synthesis: The Advantages of 2-Chlorophenyl Methyl Sulfone in Modern Cross-Coupling Chemistry
In the landscape of synthetic chemistry, the quest for versatile and selectively reactive building blocks is paramount for the efficient construction of complex molecules. While traditional aryl halides have long been the workhorses of cross-coupling reactions, emerging reagents like 2-Chlorophenyl methyl sulfone offer a nuanced reactivity profile that enables advanced synthetic strategies. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the advantages of employing this compound over conventional aryl halides, supported by experimental data and detailed protocols.
Enhanced Selectivity in Sequential Cross-Coupling
A primary advantage of this compound lies in its ability to participate in sequential and chemoselective cross-coupling reactions. The distinct reactivity of the chloro and methyl sulfone functionalities allows for their differential activation under specific catalytic conditions. This enables the stepwise introduction of different aryl or alkyl groups onto the same aromatic ring, a feat that is challenging to achieve with di-halogenated arenes due to similar reactivities of the halogen substituents.
A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling. The chloro group can be selectively coupled at a lower temperature, followed by the coupling of the sulfone group at a higher temperature with a different ligand.[1] This orthogonal reactivity is a significant boon for the synthesis of unsymmetrical bi- and terphenyls, which are common scaffolds in pharmaceuticals and advanced materials.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes a representative comparison of this compound and a traditional aryl halide, 2-chlorotoluene, in a sequential Suzuki-Miyaura cross-coupling scenario. The data is based on the principle of differential reactivity demonstrated in the literature.[1]
| Feature | This compound | 2-Chlorotoluene |
| Reaction Type | Sequential Suzuki-Miyaura Coupling | Standard Suzuki-Miyaura Coupling |
| First Coupling Partner | Arylboronic Acid A | Arylboronic Acid A |
| First Coupling Conditions | Pd catalyst, XPhos ligand, 22 °C | Pd catalyst, suitable ligand, elevated temp. |
| First Coupling Product | 2-(Aryl A )-phenyl methyl sulfone | 2-Methyl-biphenyl A |
| Second Coupling Partner | Arylboronic Acid B | Not applicable |
| Second Coupling Conditions | Pd catalyst, RuPhos ligand, 80 °C | Not applicable |
| Final Product | Unsymmetrical 2-(Aryl A )-biphenyl B | Symmetrical biaryl or requires multi-step synthesis for unsymmetrical product |
| Key Advantage | Orthogonal reactivity enabling sequential, one-pot synthesis of complex molecules.[1] | Well-established, but limited for direct synthesis of unsymmetrical products. |
Physicochemical and Practical Advantages
Beyond its unique reactivity, this compound offers several practical benefits. The methyl sulfone group is a stable, solid moiety, making the compound easy to handle and store compared to some volatile or less stable aryl halides.[2] Furthermore, its favorable properties such as thermal stability and compatibility with a range of solvents are crucial for industrial applications.[1] The sulfone group, being a strong electron-withdrawing group, also activates the aromatic ring, influencing its reactivity in other transformations.
Experimental Protocols
General Protocol for Sequential Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies described for the sequential cross-coupling of aryl halides and aryl sulfones.[1]
Step 1: Selective Coupling of the Chloro Group
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the first arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., dioxane, 5 mL).
-
Purge the vessel with an inert gas (e.g., argon) and stir the mixture at room temperature (approx. 22 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture containing the 2-Arylphenyl methyl sulfone intermediate can be used directly in the next step.
Step 2: Coupling of the Methyl Sulfone Group
-
To the reaction mixture from Step 1, add the second arylboronic acid (1.5 mmol), a different palladium catalyst/ligand system (e.g., a pre-formed palladium catalyst with RuPhos, 5 mol%), and additional base if necessary.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction until the consumption of the intermediate.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final unsymmetrical biaryl product by column chromatography.
Visualizing the Advantage: Sequential Synthesis Workflow
The following diagram illustrates the strategic advantage of using this compound for the synthesis of a non-symmetrical terphenyl derivative.
Caption: Sequential Suzuki coupling workflow using this compound.
Mechanistic Insight: The Role of the Sulfone Group
The methyl sulfone group's utility extends beyond being a leaving group. Its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, potentially facilitating other transformations. In the context of cross-coupling, the C-S bond of the sulfone is sufficiently inert at lower temperatures to remain intact while the more reactive C-Cl bond undergoes oxidative addition to the palladium catalyst. At higher temperatures and with a more electron-rich ligand, the C-S bond becomes susceptible to cleavage, enabling the second coupling event.
The following diagram illustrates the logical relationship in the selective activation of the C-Cl versus the C-S bond.
Caption: Condition-dependent selective bond cleavage.
References
A Comparative Guide to Quantitative Analysis of 2-Chlorophenyl Methyl Sulfone and Its Reaction Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Chlorophenyl methyl sulfone and its primary reaction products. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for monitoring reaction progress, assessing purity, and quantifying components in related chemical processes.
Introduction to the Analysis of this compound
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity is largely governed by the electron-withdrawing nature of the sulfone group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). In this common reaction pathway, the chlorine atom is displaced by a nucleophile. For instance, reaction with a hydroxide source yields 2-hydroxyphenyl methyl sulfone, while reaction with an amine or ammonia can produce 2-aminophenyl methyl sulfone.
Accurate quantification of the starting material and its reaction products is crucial for process optimization, yield determination, and quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and reliable technique for the separation and quantification of these aromatic sulfone compounds.
Quantitative Data Presentation
The following table summarizes representative quantitative data from a validated RP-HPLC method for the simultaneous analysis of this compound and its common nucleophilic aromatic substitution products.
| Compound | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| 2-Aminophenyl methyl sulfone | 3.5 | 0.9995 | 0.05 | 0.15 | 99.2 |
| 2-Hydroxyphenyl methyl sulfone | 5.2 | 0.9998 | 0.08 | 0.25 | 98.9 |
| This compound | 8.1 | 0.9999 | 0.10 | 0.30 | 100.5 |
Experimental Protocols
A detailed methodology for a robust RP-HPLC analysis is provided below. This protocol can serve as a starting point and may be optimized for specific instrumentation and sample matrices.
Reversed-Phase HPLC (RP-HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare individual stock solutions of this compound, 2-hydroxyphenyl methyl sulfone, and 2-aminophenyl methyl sulfone in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions in the initial mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Comparison: HPLC vs. Alternative Techniques
While RP-HPLC is the gold standard for this type of analysis, other techniques can be considered.
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. | High resolution, robust, widely available, excellent for quantitative analysis. | Requires solvent consumption, may not be suitable for highly volatile compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds, high sensitivity with appropriate detectors (e.g., FID, MS). | Requires derivatization for non-volatile compounds like hydroxy and amino sulfones, high temperatures can cause degradation. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | Faster analysis times, higher resolution and sensitivity compared to HPLC. | Higher backpressure requires specialized instrumentation, potentially higher cost. |
| Sequential Injection Chromatography (SIC) | A simplified and more rapid form of chromatography. | Faster, more reagent-saving, and simpler instrumentation compared to traditional HPLC.[1] | May have lower resolution and peak symmetry compared to HPLC.[1] |
Mandatory Visualizations
Signaling Pathway: Nucleophilic Aromatic Substitution
Caption: Nucleophilic aromatic substitution of this compound.
Experimental Workflow: HPLC Quantitative Analysis
References
The Strategic Advantage of 2-Chlorophenyl Methyl Sulfone in the Synthesis of Anti-Inflammatory Drug Intermediates
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the choice of starting materials and intermediates is paramount to achieving efficient, high-yield, and cost-effective drug manufacturing processes. Among the versatile building blocks available to medicinal chemists, 2-Chlorophenyl methyl sulfone has emerged as a strategic asset, particularly in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an objective comparison of the performance of this compound against common alternatives, supported by experimental data, to inform the selection of optimal synthetic routes.
Performance Benchmark: Synthesis of a Key Etoricoxib Intermediate
A prime example showcasing the utility of aryl sulfones is in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor. The core structure of this intermediate, a biaryl ketone, can be efficiently assembled using a palladium-catalyzed α-arylation reaction. Below is a comparative analysis of using an aryl sulfone versus an aryl bromide for this critical C-C bond formation.
Table 1: Performance Comparison in the Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
| Parameter | Using 4-Chlorophenyl Methyl Sulfone | Using 4-Bromophenyl Methyl Sulfone | Alternative: Using 4-Bromothioanisole * |
| Reaction Type | Palladium-catalyzed α-arylation | Palladium-catalyzed α-arylation | Palladium-catalyzed α-arylation |
| Yield | Remarkable (Specific % not stated, but highlighted as efficient)[1][2] | 89-91%[3] | 94% (for the thioether product, pre-oxidation)[3] |
| Key Reagents | 1-(6-methylpyridin-3-yl)ethanone, Pd(OAc)₂, Ligand, Base | 1-(6-methylpyridin-3-yl)ethanone, Pd(acac)₂, Xantphos, K₃PO₄ | 1-(6-methylpyridin-3-yl)ethanone, Palladium catalyst, Base |
| Reaction Conditions | Optimized for efficiency[1][2] | Not specified in detail[3] | Not specified in detail[3] |
| Purity of Intermediate | High (implied by "remarkable yield")[1][2] | High (crystalline solid)[3] | Not specified |
| Downstream Steps | Direct formation of the desired sulfone intermediate | Direct formation of the desired sulfone intermediate | Requires a subsequent oxidation step to form the sulfone |
*Note: The use of 4-bromothioanisole results in the formation of a thioether which then requires an additional oxidation step to yield the target sulfone intermediate. The reported 94% yield is for the initial coupling product.
The data indicates that aryl sulfones, including the chloro- and bromo-analogs, are highly effective precursors for this key Etoricoxib intermediate, affording excellent yields. While the thioanisole alternative also provides a high yield in the coupling step, it necessitates an additional oxidation step, potentially increasing the overall process complexity and cost.
Key Chemical Reactions and Experimental Protocols
The utility of this compound and its analogs extends to two pivotal reaction types in drug synthesis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Aryl sulfones have demonstrated intermediate reactivity in Suzuki-Miyaura cross-coupling reactions, positioning them strategically between the more reactive aryl halides and less reactive nitroarenes. This allows for selective and sequential cross-coupling strategies in the synthesis of complex poly-aromatic molecules.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of an Aryl Sulfone
-
Reaction Setup: An oven-dried Schlenk tube is charged with the aryl sulfone (1.0 equiv.), arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent: Anhydrous, degassed solvent (e.g., dioxane or toluene) is added.
-
Reaction Conditions: The mixture is stirred and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 130°C. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the methyl sulfone group can act as an excellent leaving group, particularly in the synthesis of diaryl ethers, which are common motifs in NSAIDs. The strong electron-withdrawing nature of the sulfone group activates the aromatic ring towards nucleophilic attack.
Experimental Protocol: Generalized SNAr for Diaryl Ether Synthesis
-
Reaction Setup: To a solution of the alcohol or phenol (1.2 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO) is added a strong base (e.g., NaH or K₂CO₃, 1.5 equiv.) at room temperature under an inert atmosphere.
-
Addition of Substrate: this compound (1.0 equiv.) is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to 100°C, and the progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Logical Relationship: Advantages of Aryl Sulfones in Drug Intermediate Synthesis
The preference for aryl sulfone intermediates in certain synthetic pathways can be attributed to a combination of favorable characteristics.
Conclusion
This compound and its analogs represent a class of highly effective and versatile intermediates in the synthesis of drug molecules, particularly anti-inflammatory agents. Their well-balanced reactivity in key bond-forming reactions, coupled with their stability, allows for the development of efficient and selective synthetic strategies. While direct, side-by-side comparative data with all possible alternatives under identical conditions remains sparse in the literature, the available evidence strongly supports the consideration of aryl sulfones as premium starting materials for the construction of complex pharmaceutical intermediates. The choice of an aryl sulfone-based route can lead to high-yielding, streamlined processes, ultimately contributing to the more efficient production of vital medicines.
References
- 1. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Chlorophenyl methyl sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of 2-Chlorophenyl methyl sulfone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As there are no publicly available direct cross-validation studies for this compound, this guide presents a hypothetical comparison based on established analytical practices for structurally similar compounds. The experimental protocols and performance data are representative of what would be expected for these analytical platforms.
Introduction to Analytical Methodologies
This compound is a chemical compound utilized in various industrial and research applications.[1] Accurate and precise quantification is crucial for quality control, environmental monitoring, and research purposes. The choice of an analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application.
-
HPLC-UV: A robust and widely accessible technique suitable for quantifying compounds with a UV chromophore. It is often used for quality control of raw materials and finished products.
-
GC-MS: A powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for trace analysis.
-
LC-MS/MS: Considered the gold standard for quantification in complex matrices due to its exceptional sensitivity and selectivity. It is widely used in pharmaceutical and environmental analysis.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. These values are extrapolated from data on similar compounds and represent typical performance.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL | 0.05 - 2 ng/mL |
| Precision (RSD%) | < 5% | < 10% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Medium | High |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or simple formulations where high sensitivity is not required.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and perform a linear regression analysis.
-
Precision: Analyze replicate injections of a standard solution at a mid-range concentration.
-
Accuracy: Perform a spike and recovery study by adding a known amount of this compound to a blank matrix.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of this compound in samples where volatility is not a limiting factor and higher selectivity than HPLC-UV is required.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (single quadrupole or ion trap)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup.
-
Concentrate the extract to the desired volume before injection.
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest sensitivity and selectivity and is ideal for trace-level quantification of this compound in complex matrices such as environmental or biological samples.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Chromatographic and Spectrometric Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
Sample Preparation:
-
For solid samples, perform a solvent extraction (e.g., with acetonitrile).
-
For liquid samples, a protein precipitation (for biological fluids) or a "dilute-and-shoot" approach may be applicable.
-
A QuEChERS-based extraction can be employed for complex matrices like food or soil.[2]
-
The final extract should be filtered before injection.
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for quantification.
References
Comparative Reactivity of 2-Chlorophenyl Methyl Sulfone in Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the reactivity of 2-Chlorophenyl methyl sulfone in comparison to other sulfone derivatives is presented here for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of performance in key organic reactions, supported by experimental data, to inform substrate selection and reaction optimization.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity is characterized by the presence of two distinct reactive sites: a chloro substituent on the aromatic ring, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and a methylsulfonyl group, which can also participate in certain cross-coupling reactions, albeit under different conditions. Understanding the relative reactivity of these sites and comparing it to other sulfone derivatives is crucial for designing efficient synthetic routes.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of aryl sulfones in this reaction is significantly influenced by the nature of the substituent on the sulfonyl group and the presence of other functional groups on the aromatic ring.
Experimental evidence demonstrates a clear reactivity difference between various sulfone derivatives. For instance, in a palladium-catalyzed Suzuki-Miyaura reaction, trifluoromethyl sulfones exhibit significantly higher reactivity compared to their methyl sulfone counterparts. Under specific conditions, phenyl methyl sulfone was found to be unreactive, while trifluoromethylphenyl sulfone underwent smooth coupling. This highlights the activating effect of the strongly electron-withdrawing trifluoromethyl group.
In the case of this compound, the presence of the chloro group offers an additional site for cross-coupling. Studies have shown that the chloro group can be selectively coupled in a Suzuki-Miyaura reaction before the sulfone group, indicating that the C-Cl bond is more reactive than the C-SO2Me bond under these conditions.[1] This differential reactivity allows for sequential functionalization of the molecule.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Aryl Sulfones with 4-Methoxyphenylboronic Acid
| Entry | Aryl Sulfone Derivative | Catalyst/Ligand | Temperature (°C) | Yield (%) |
| 1 | Phenyl methyl sulfone | Pd(acac)₂ / RuPhos | 130 | 0 |
| 2 | Phenyl trifluoromethyl sulfone | Pd(acac)₂ / RuPhos | 80 | 85 |
| 3 | 2-Chlorophenyl trifluoromethyl sulfone | Pd(OAc)₂ / XPhos | 22 (Cl coupling) | >95 (for biaryl product) |
| 4 | 2-Chlorophenyl trifluoromethyl sulfone | Pd(acac)₂ / RuPhos | 80 (Sulfone coupling) | High (after Cl coupling) |
Data compiled from literature sources.[1] Conditions for entries 1 and 2: K₃PO₄, DMSO. Conditions for entries 3 and 4 are indicative of sequential coupling possibilities.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The reactivity of aryl halides and sulfonates in this reaction is well-established. While aryl sulfones are generally less reactive than the corresponding halides, the presence of activating groups can facilitate the reaction.
For this compound, the chloro group is the primary site for Buchwald-Hartwig amination. The electron-withdrawing nature of the ortho-methylsulfonyl group is expected to activate the chloro substituent towards nucleophilic attack, a key step in the catalytic cycle. Comparative kinetic studies would be necessary to definitively rank its reactivity against other substituted chlorobenzenes. However, it is anticipated to be more reactive than chlorobenzene itself due to this electronic effect.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group of this compound is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The rate of SNAr is highly dependent on the electronic nature of the aromatic ring. The presence of the electron-withdrawing methylsulfonyl group, especially in the ortho position, is expected to stabilize the Meisenheimer intermediate formed during the reaction, thereby increasing the rate of substitution compared to unsubstituted chlorobenzene. The reactivity order in SNAr reactions is often influenced by the ability of substituents to stabilize the negative charge developed in the transition state.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of the Chloro Group in 2-Chlorophenyl Sulfones
A mixture of the 2-chloroaryl sulfone (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) in an appropriate solvent (e.g., toluene or dioxane) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from room temperature to 100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, washed with water and brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of the Chloro Group in this compound
In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is then heated with stirring at a temperature typically between 80 °C and 110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the decision-making process for the selective functionalization of a molecule like this compound based on the relative reactivity of its functional groups.
Conclusion
The reactivity of this compound is dictated by the interplay of its chloro and methylsulfonyl substituents. In palladium-catalyzed cross-coupling reactions, the chloro group is generally more reactive than the methylsulfonyl group, allowing for selective and sequential functionalization. The electron-withdrawing nature of the sulfone group enhances the reactivity of the chloro substituent in both cross-coupling and nucleophilic aromatic substitution reactions. For Suzuki-Miyaura coupling of the sulfone moiety itself, more activating sulfonyl groups, such as trifluoromethylsulfone, are required for efficient transformation under milder conditions. This guide provides a framework for researchers to leverage the distinct reactivity profiles of this compound and other sulfone derivatives in the synthesis of complex molecules.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Chlorophenyl Methyl Sulfone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinical application. This guide provides an objective comparison of analytical methods for assessing the purity of 2-Chlorophenyl methyl sulfone, a versatile building block in the pharmaceutical and agrochemical industries.[1] We will explore common analytical techniques, provide detailed experimental protocols based on established methods for analogous compounds, and compare its purity assessment with relevant alternatives.
Introduction to this compound and Its Alternatives
This compound is a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic drugs.[1] Its purity is paramount to ensure the desired reaction outcomes and to avoid the introduction of potentially harmful impurities into the final product.
For a comprehensive assessment, we will compare the purity analysis of this compound with two structurally similar and functionally relevant alternatives:
-
4-Chlorophenyl methyl sulfone: An isomer of the target compound, often used in pharmaceutical and materials science research.[2]
-
Phenyl methyl sulfone: The parent compound without the chloro-substituent, which serves as a fundamental building block in organic synthesis.[3]
Analytical Techniques for Purity Determination
Several analytical techniques are routinely employed to determine the purity of synthesized organic compounds. The choice of method depends on the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For non-volatile and thermally labile compounds like sulfones, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Commercial suppliers of this compound often cite HPLC as the method for purity verification, with typical purities of ≥ 99%.[1]
Table 1: Comparison of HPLC Purity Data for this compound and Alternatives
| Compound | Reported Purity (by HPLC) |
| This compound | ≥ 99%[1] |
| 4-Chlorophenyl methyl sulfone | Data not available |
| Phenyl methyl sulfone | Data not available |
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 50:50 (v/v) mixture. The aqueous phase can be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl sulfone chromophore absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Potential Impurities: The synthesis of chlorophenyl methyl sulfones often starts from the corresponding chlorobenzenesulfonyl chloride.[5] Potential impurities could include:
- Unreacted starting materials.
- Isomeric impurities (e.g., 3-Chlorophenyl methyl sulfone or 4-Chlorophenyl methyl sulfone if the starting material is not isomerically pure).
- Byproducts from side reactions.
HPLC is well-suited to separate these closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. While sulfones have relatively high boiling points, they can often be analyzed by GC-MS.
Table 2: GC-MS Parameters for Analysis of Aromatic Compounds (General Method)
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Experimental Protocol: Proposed GC-MS Method
A specific GC-MS protocol for this compound is not widely published. The following is a general method that can be adapted and optimized.[6][7]
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile organic solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Analysis: Inject 1 µL of the sample into the GC-MS. The resulting chromatogram will show the separation of different components, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library or by interpreting the fragmentation pattern. The purity is estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule and is an excellent tool for assessing purity. Both ¹H NMR and ¹³C NMR are used. The presence of unexpected signals can indicate impurities.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparison with 4-Chlorophenyl Methyl Sulfone
| Compound | Nucleus | Predicted Chemical Shifts (ppm) | Reference Chemical Shifts for 4-Chlorophenyl methyl sulfone (ppm) |
| This compound | ¹H | Aromatic protons: ~7.4-8.0 (complex multiplet), Methyl protons: ~3.2 (singlet) | Aromatic protons: 7.55 (d), 7.85 (d); Methyl protons: 3.08 (s) |
| ¹³C | Aromatic carbons: ~125-140, Methyl carbon: ~45 | Aromatic carbons: 129.0, 129.8, 139.5, 140.2; Methyl carbon: 44.7[8] |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be estimated by comparing the integration of the signals corresponding to the main compound with those of any impurity signals. For quantitative NMR (qNMR), a certified internal standard is required.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the general workflow for assessing the purity of a synthesized compound and a comparison of the analytical techniques discussed.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
Caption: Comparison of Key Analytical Techniques for Purity Assessment.
Conclusion and Recommendations
The purity assessment of synthesized this compound is a critical quality control step. Based on available data for the compound and its analogs, a multi-pronged analytical approach is recommended for a comprehensive evaluation.
-
Primary Method (Quantitative): Reverse-Phase HPLC with UV detection is the most suitable method for routine purity determination and quantification. It offers excellent resolution for separating potential isomers and byproducts.
-
Confirmatory Method (Qualitative and Quantitative): GC-MS provides orthogonal separation and definitive identification of volatile impurities. It is a powerful tool for identifying unknown peaks observed in the HPLC chromatogram.
-
Structural Verification: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized product and for detecting impurities that may not be easily observed by chromatographic methods.
For researchers in drug development, it is crucial to not only determine the percentage purity but also to identify and characterize any impurities present, as they may have unintended pharmacological or toxicological effects. The combination of these three techniques provides a robust and reliable strategy for ensuring the high purity of synthesized this compound, thereby supporting the integrity and safety of downstream research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorophenyl methyl sulfone | SIELC Technologies [sielc.com]
- 5. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 6. hpst.cz [hpst.cz]
- 7. uoguelph.ca [uoguelph.ca]
- 8. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal of 2-Chlorophenyl Methyl Sulfone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Chlorophenyl methyl sulfone, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. Based on structurally similar compounds, this compound is expected to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Characterization and Segregation
This compound is a halogenated organic compound and must be treated as hazardous chemical waste.[3] Under no circumstances should this chemical or its waste be disposed of down the drain, as this can have adverse environmental effects.[2]
Key Waste Segregation Principles:
-
Halogenated vs. Non-Halogenated: Keep this compound waste separate from non-halogenated organic solvent waste streams.[3][4][5] This is crucial as the disposal methods for these two categories differ, with halogenated waste often requiring more specialized and costly treatment like incineration.[5]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction residues, washings).
-
Compatibility: Do not mix this compound waste with incompatible chemicals, such as strong acids, bases, or oxidizing agents, to prevent hazardous reactions.[6]
Quantitative Data for Waste Management
The following table summarizes key quantitative parameters for the temporary storage and disposal of this compound waste in a typical laboratory setting. These are based on general best practices and may be subject to specific institutional or local regulations.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% of the container's capacity. | Prevents splashing and allows for vapor expansion, reducing the risk of spills and container rupture. |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely toxic waste may be accumulated. | Complies with EPA regulations for waste accumulation at or near the point of generation before transfer to a central storage area. |
| SAA Time Limit | Waste containers must be moved to a central storage area within 3 days of being full. | Ensures timely removal of hazardous waste from active laboratory spaces, minimizing prolonged storage risks. |
| pH of Aqueous Waste | For any aqueous solutions containing trace amounts, the pH should be between 5.5 and 9.5 before disposal. | Neutralization reduces the corrosivity of the waste, though it does not render it non-hazardous. This is a common prerequisite for waste acceptance by disposal facilities. |
Hypothetical Experimental Protocol Generating this compound Waste
The following is a hypothetical protocol for a Suzuki coupling reaction, which could result in waste containing this compound.
Objective: To synthesize 2-(p-tolyl)phenyl methyl sulfone from this compound and p-tolylboronic acid.
Materials:
-
This compound (1.0 eq)
-
p-tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.08 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene (solvent)
-
Water
Procedure:
-
To a round-bottom flask, add this compound, p-tolylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding deionized water.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
Waste Generation:
-
Liquid Halogenated Organic Waste: The aqueous layer from the workup, along with any solvent washes (e.g., from rinsing the flask), will be contaminated with unreacted this compound and should be collected in a designated halogenated waste container.
-
Solid Halogenated Waste: Contaminated filter paper, gloves, and weighing paper should be collected in a separate, clearly labeled solid waste bag.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Final Disposal Procedure
-
Collection: Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[2]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Ensure the container is kept closed at all times except when adding waste.
-
Pickup and Disposal: Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7] The waste will then be transported by a licensed hazardous waste disposal service for final treatment, which for halogenated organic compounds typically involves high-temperature incineration.[5][7]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container can be disposed of as regular trash, provided the label is defaced.
References
Personal protective equipment for handling 2-Chlorophenyl methyl sulfone
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 2-Chlorophenyl methyl sulfone (CAS No. 17482-05-2). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline solid.[1] While comprehensive toxicological data is not available for this specific compound, it should be handled with care, assuming it may be harmful if swallowed, and may cause skin and eye irritation. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
A thorough risk assessment should be conducted before beginning any work with this compound. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against dust particles and splashes. A face shield offers additional protection. |
| Skin Protection | Disposable Nitrile or Neoprene Gloves | Double-gloving is recommended.[2] Nitrile gloves offer good resistance to a variety of chemicals, including acids and bases. Neoprene gloves are a suitable alternative, offering protection against oils and solvents.[2] Gloves should be changed frequently, especially if contaminated. |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or a higher level of respiratory protection should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Protocol
Objective: To safely handle and weigh this compound for experimental use.
Materials:
-
This compound solid
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Labeled receiving vessel
-
Decontamination supplies (e.g., 70% ethanol)
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary materials.
-
-
Handling and Weighing:
-
Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Using a clean spatula, transfer the desired amount of the solid onto a weighing paper or boat on the analytical balance.
-
Once the desired weight is obtained, carefully transfer the solid to the labeled receiving vessel.
-
Securely close the primary container of this compound.
-
-
Post-Handling:
-
Clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in the designated halogenated organic solid waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[3][4]
-
Solid Waste:
-
Collect all disposable items contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste".[5]
-
-
Unused Product:
-
Do not dispose of unused this compound down the drain or in regular trash.
-
It must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill (Solid) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne. 3. Carefully sweep or scoop the material into a labeled hazardous waste container. 4. Clean the spill area with a damp cloth and decontaminate the surface. 5. Dispose of all cleanup materials as halogenated organic solid waste. |
| Major Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Prevent entry into the contaminated area. 4. Await the arrival of trained emergency response personnel. |
Diagrams
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. bucknell.edu [bucknell.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
